Imidazo[1,5-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-9-5-8-4-6(9)3-7-1/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFJMFOVENWQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303354 | |
| Record name | Imidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-49-7 | |
| Record name | Imidazo[1,5-a]pyrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Imidazo 1,5 a Pyrazine and Its Derivatives
Strategies for Core Heterocycle Construction
The synthesis of the imidazo[1,5-a]pyrazine core relies on the formation of the fused imidazole (B134444) ring onto a pre-existing pyrazine (B50134) structure. Several advanced methodologies have been developed for related heterocyclic systems, which can be conceptually applied to the synthesis of imidazo[1,5-a]pyrazines. These strategies include cyclocondensation reactions, multi-component reactions (MCRs), and sequential multiple bond-forming transformations (MBFTs).
Cyclocondensation Reactions for this compound Formation
Cyclocondensation reactions are a fundamental approach for the construction of heterocyclic rings, involving the joining of two or more molecules with the elimination of a small molecule, such as water. While direct examples for this compound are not extensively documented, methodologies developed for the analogous imidazo[1,5-a]pyridine (B1214698) system provide a strong basis for potential synthetic routes.
One such approach involves the cyclization of 2-(aminomethyl)pyridines with nitroalkanes that are electrophilically activated in the presence of polyphosphoric acid (PPA). nih.govbeilstein-journals.org This method, while requiring harsh reaction conditions, affords moderate to good yields of the corresponding imidazo[1,5-a]pyridines. nih.govbeilstein-journals.org The proposed mechanism involves the initial nucleophilic attack of the aminomethyl group on the activated nitronate, followed by a 5-exo-trig cyclization onto the pyridine (B92270) ring. beilstein-journals.org A similar strategy could be envisioned for the synthesis of imidazo[1,5-a]pyrazines, starting from 2-(aminomethyl)pyrazines.
| Starting Materials | Reagents | Conditions | Product | Yield |
| 2-(aminomethyl)pyridine | Nitroalkanes, Polyphosphoric Acid (PPA) | High Temperature | Imidazo[1,5-a]pyridine | Moderate to Good |
| 2-(aminomethyl)pyrazine (hypothetical) | Nitroalkanes, Polyphosphoric Acid (PPA) | High Temperature | This compound | - |
Multi-Component Reactions (MCRs) in this compound Synthesis
Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are highly efficient tools for the synthesis of complex molecules. Various MCRs have been developed for the synthesis of related imidazo-fused heterocycles.
Three-component condensation reactions involving 2-aminopyrazines, aldehydes, and a third component are a common strategy for the synthesis of imidazo[1,2-a]pyrazines, a structural isomer of the target compound. For instance, a microwave-assisted, three-component reaction of 2-aminopyrazines, perfluorooctanesulfonyl-tagged benzaldehydes, and isocyanides, catalyzed by scandium triflate, has been reported to produce a library of 3-aminoimidazo[1,2-a]pyrazine derivatives. nih.gov
| 2-Aminopyrazine (B29847) | Aldehyde | Isocyanide | Catalyst | Product |
| 2-aminopyrazine | Perfluorooctanesulfonyl-tagged benzaldehydes | Various isocyanides | Sc(OTf)₃ | 3-aminoimidazo[1,2-a]pyrazine derivatives |
Isocyanides are versatile reagents in MCRs, often participating in cycloaddition reactions. A notable example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction of an amidine, an aldehyde, and an isocyanide. nih.gov This reaction proceeds via a formal [4+1] cycloaddition of the isocyanide to an in situ-generated imine. nih.gov While this reaction is widely used for the synthesis of imidazo[1,2-a]pyridines, its application to the synthesis of imidazo[1,5-a]pyrazines would require a different starting amidine, specifically a pyrazine-based one that could lead to the desired [1,5-a] fusion.
An iodine-catalyzed, one-pot, three-component condensation of 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide at room temperature has been shown to afford imidazo[1,2-a]pyrazine (B1224502) derivatives in good yields. rsc.orgnih.gov The reaction is believed to proceed through the formation of an imine from the 2-aminopyrazine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide. rsc.orgnih.gov
| Amine Component | Aldehyde Component | Isocyanide Component | Catalyst | Product |
| 2-aminopyrazine | Aryl aldehydes | tert-butyl isocyanide | Iodine | Imidazo[1,2-a]pyrazine derivatives |
One-pot, three-component condensations offer a streamlined approach to the synthesis of fused imidazole systems. An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines involves the one-pot reaction of 2-aminopyrazine, various aryl aldehydes, and tert-butyl isocyanide. rsc.orgnih.gov This reaction proceeds at room temperature and provides the products in moderate to good yields. rsc.orgnih.gov The key steps are the in situ formation of an imine followed by a [4+1] cycloaddition with the isocyanide. rsc.orgnih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions |
| 2-aminopyrazine | Aryl aldehyde | tert-butyl isocyanide | Iodine | Room Temperature |
Sequential Multiple Bond-Forming Transformations (MBFTs)
Sequential multiple bond-forming transformations (MBFTs) involve the formation of several chemical bonds in a cascading sequence, often leading to a significant increase in molecular complexity in a single synthetic operation. For the related imidazo[1,5-a]pyridine system, a metal-free sequential dual oxidative amination of C(sp³)–H bonds has been developed. organic-chemistry.org This reaction involves two oxidative C-N couplings and one oxidative dehydrogenation process, resulting in the formation of the fused imidazole ring. organic-chemistry.org Applying such a strategy to a pyrazine-containing substrate could potentially provide a novel route to the this compound core.
Regioselective Functionalization Techniques
Regioselective functionalization involves the selective reaction at one specific site of the molecule, even when multiple potentially reactive sites exist. For the this compound system, the primary positions for functionalization are the carbon atoms of the heterocyclic rings, notably C3 and C5. Methodologies have been developed that leverage the inherent electronic properties of the ring system and the use of directing groups or specific reagents to achieve high selectivity.
Post-functionalization refers to the chemical modification of the pre-formed this compound core. This approach is highly valuable as it allows for the diversification of a common intermediate into a library of derivatives. Key post-functionalization strategies include the direct activation of C-H bonds, the introduction of functional groups via organometallic intermediates, and the coupling of pre-functionalized (e.g., halogenated) imidazo[1,5-a]pyrazines with other molecules. These techniques, detailed in the subsequent sections, provide powerful tools for modifying the scaffold after its initial synthesis. For instance, a benzamide (B126) derivative of an this compound has been successfully subjected to Suzuki cross-coupling, demonstrating how a functional group installed via a metalation strategy can then serve as a handle for further post-functionalization. nih.gov
Direct nucleophilic aromatic substitution (SNAr) on the this compound ring is not a commonly employed strategy for functionalization. The fused imidazole ring is electron-rich, which generally deactivates the pyrazine ring towards attack by nucleophiles. Consequently, the carbon atoms of the core structure are not sufficiently electrophilic to readily undergo substitution by nucleophiles. Functionalization is more commonly achieved through pathways that involve initial activation of the ring, such as halogenation followed by metal-catalyzed cross-coupling, or through deprotonation to form potent organometallic nucleophiles, which then react with electrophiles.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and have been applied to the functionalization of the this compound scaffold. These methods typically involve the reaction of a halogenated or otherwise activated this compound with a coupling partner, such as a boronic acid (Suzuki coupling) or an alkene (Heck coupling), to form new carbon-carbon bonds.
Notable examples include the C5-arylation of an this compound derivative through a Heck-like pathway. acs.org Furthermore, a C5-benzamide substituted this compound, itself formed from metalation chemistry, has been shown to undergo Suzuki cross-coupling reactions, highlighting the synergy between different functionalization techniques. nih.gov
| Reaction Type | Position | Coupling Partner | Catalyst System | Reference |
|---|---|---|---|---|
| Heck-like Coupling | C5 | Aryl Halide | Pd(OAc)₂ / P(o-tol)₃ | acs.org |
| Suzuki Coupling | C5 (on a benzamide derivative) | Aryl Boronic Acid | Pd(PPh₃)₄ | nih.gov |
Direct C-H functionalization is a highly atom-economical approach that avoids the need for pre-functionalization of the substrate. For the this compound system, C-H functionalization has been effectively achieved through directed metalation (deprotonation) strategies. nih.gov By using strong lithium bases, specific protons on the ring can be abstracted to form organolithium intermediates, which are then trapped by electrophiles.
Quantum mechanical calculations have rationalized the observed regioselectivity, indicating that the C3 position is the most acidic and therefore the site of kinetic deprotonation. nih.gov However, functionalization at the C5 position can also be achieved, particularly when the C3 position is already substituted. This directed deprotonation serves as a powerful method for regioselective C-H functionalization, enabling the introduction of a wide array of substituents. nih.gov
The use of organometallic intermediates is a key strategy for the regioselective functionalization of imidazo[1,5-a]pyrazines. Treatment of the parent heterocycle with strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) generates organolithium species at specific positions. nih.gov
Research has shown that this compound undergoes regioselective C3-metalation upon treatment with LDA or LiTMP at low temperatures. The resulting C3-lithiated intermediate can be trapped with various electrophiles to yield C3-substituted products. nih.gov Interestingly, under slightly different conditions or with excess base, dimetalation can occur at both the C3 and C5 positions. Furthermore, if the C3 position is blocked, for example with a methyl group, a surprising regioselective C5-deprotonation occurs, allowing for functionalization at this site. nih.gov
| Starting Material | Base | Position of Metalation | Electrophile | Product | Reference |
|---|---|---|---|---|---|
| This compound | LDA | C3 | CH₃I | 3-Methylthis compound | nih.gov |
| This compound | LDA | C3 | Me₃SiCl | 3-(Trimethylsilyl)this compound | nih.gov |
| This compound | LDA | C3 | I₂ | 3-Iodothis compound | nih.gov |
| This compound | LDA (2.2 eq) | C3, C5 | CH₃I | 3,5-Dimethylthis compound | nih.gov |
| 3-Methylthis compound | LDA | C5 | I₂ | 5-Iodo-3-methylthis compound | nih.gov |
| 3-Methylthis compound | LDA | C5 | PhCHO | Phenyl(3-methylimidazo[1,5-a]pyrazin-5-yl)methanol | nih.gov |
Stereo- and Chemoselective Synthetic Considerations
Stereo- and chemoselectivity are critical aspects of advanced synthetic chemistry, particularly in the context of producing complex, biologically active molecules.
Stereoselectivity: The synthesis of enantiomerically pure this compound derivatives can be approached by incorporating chiral elements during the synthesis of the core structure. For the related imidazo[1,5-a]pyridine system, three-component coupling reactions have been developed that allow for the incorporation of chiral amines, leading to chiral imidazo[1,5-a]pyridinium ions. organic-chemistry.org This principle could be extended to the synthesis of imidazo[1,5-a]pyrazines, suggesting a pathway to chiral derivatives by using enantiopure starting materials in convergent synthetic routes.
Chemoselectivity: Chemoselectivity, the ability to react with one functional group in the presence of others, is well-demonstrated in the functionalization of the this compound core. The directed metalation strategies showcase high levels of regioselectivity, which is a form of chemoselectivity. For example, the selective deprotonation of C3 in the presence of the C5 proton, or the selective deprotonation of C5 when C3 is blocked, demonstrates the ability to differentiate between C-H bonds of similar reactivity based on subtle electronic and steric factors. nih.gov This allows for a controlled, stepwise functionalization of the molecule, building molecular complexity in a predictable manner.
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds like this compound to minimize environmental impact and enhance efficiency. Modern synthetic strategies focus on reducing waste, avoiding hazardous reagents, lowering energy consumption, and improving atom economy. Key sustainable methodologies employed for the this compound scaffold include microwave-assisted synthesis, multicomponent reactions (MCRs), and various one-pot procedures. These approaches offer significant advantages over traditional methods by providing shorter reaction times, milder conditions, and higher yields.
An iron-catalyzed C-H amination reaction represents a notable green approach for constructing the this compound ring system. organic-chemistry.org This method is advantageous as it can be performed in anisole (B1667542), a more environmentally benign solvent, and produces water as the only byproduct, aligning with the core principles of sustainable chemistry. organic-chemistry.org
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and efficient heating that significantly reduces reaction times compared to conventional heating methods. In the synthesis of this compound derivatives, microwave-assisted protocols have been successfully employed. For instance, the synthesis of pyridylimidazo[1,5-a]pyridine derivatives has been achieved through a one-pot cyclocondensation reaction under microwave irradiation. mdpi.com This method avoids the need for metal catalysts or highly sensitive Lewis acids. mdpi.com The quaternization of these derivatives to form pyridinium (B92312) salts has also been effectively carried out in a microwave reactor at 155 °C for 50 minutes, demonstrating the utility of this technique for subsequent modifications. mdpi.com
Multicomponent and One-Pot Reactions
Multicomponent reactions (MCRs) are highly valued in green synthesis as they combine three or more reactants in a single step, leading to complex products with high atom economy and operational simplicity. This minimizes waste by reducing the need for intermediate purification steps.
A novel and efficient two-step method for synthesizing tetrazolyl-linked imidazo[1,5-a]pyridines utilizes an azido-Ugi four-component reaction (azido-Ugi 4CR). acs.org This sequence begins with the combination of an aldehyde, tritylamine, an isocyanide, and azidotrimethylsilane (B126382) in methanol (B129727) at room temperature. acs.org The resulting intermediate is then subjected to a one-pot cyclization mediated by acetic anhydride (B1165640) to yield the final bis-heterocyclic product in high yields, often around 85%. acs.org This process exemplifies a green approach by building molecular complexity from simple, readily available starting materials in a streamlined manner. acs.org
Similarly, other one-pot transformations have been developed to construct the this compound core. An efficient method for synthesizing Imidazo[1,5-a]pyrazin-8(7H)-ones involves a multistep one-pot transformation starting from mesoionic 1,3-oxazolium-5-olates and p-toluenesulfonylmethyl isocyanide (TosMIC). semanticscholar.org This reaction proceeds cleanly in the presence of DBU and oxygen, affording the target compounds in excellent yields (up to 91%). semanticscholar.org Another sustainable one-pot method involves an iodine-mediated reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, which simultaneously constructs C-N and C-S bonds under mild conditions with high atom utilization. mdpi.com
Table 1: Comparison of Green Synthetic Methodologies for this compound and its Derivatives
| Methodology | Key Features | Starting Materials | Conditions | Yield (%) | Source |
|---|---|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction time, catalyst-free. | Pyridylimidazo[1,5-a]pyridine, iodoethane, acetonitrile. | 155 °C, 50 min. | Not specified for this step. | mdpi.com |
| Multicomponent Reaction (Azido-Ugi 4CR) | One-pot, two-step process, high atom economy, readily available starting materials. | Aldehyde, tritylamine, isocyanide, azidotrimethylsilane. | Step 1: MeOH, rt, 18h. Step 2: Ac₂O, 4N HCl/dioxane, 75 °C, 1h. | ~85 | acs.org |
| One-Pot Transformation | Multistep one-pot reaction, high efficiency. | Mesoionic 1,3-oxazolium-5-olate, TosMIC, DBU. | DMF, O₂, 0 °C, 5h. | 91 | semanticscholar.org |
| Iodine-Mediated One-Pot Synthesis | Simultaneous C-N and C-S bond formation, mild conditions, high atom utilization. | 2-Aminomethylpyridine, benzaldehyde, sodium benzenesulfinate. | I₂, K₂CO₃, MeCN, 80 °C. | 46-78 | mdpi.com |
| Iron-Catalyzed C-H Amination | Use of green solvent (anisole), water as the only byproduct. | Pyridine derivatives, amines. | Iron catalyst, anisole. | Not specified. | organic-chemistry.org |
Compound Index
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetic anhydride |
| Anisole |
| Azidotrimethylsilane |
| Benzaldehyde |
| This compound |
| Imidazo[1,5-a]pyrazin-8(7H)-one |
| Iodoethane |
| p-Toluenesulfonylmethyl isocyanide (TosMIC) |
| Sodium benzenesulfinate |
| Tritylamine |
Chemical Transformations and Reactivity Profiles of Imidazo 1,5 a Pyrazine Systems
Oxidation Reactions of the Imidazo[1,5-a]pyrazine Core
The oxidation of the this compound system can be directed at either the core structure or its substituents, depending on the reagents and reaction conditions employed. Oxidation of the heterocyclic core often involves the nitrogen atoms, while peripheral functional groups can also be transformed.
Detailed Research Findings: Derivatives of this compound can be oxidized using common oxidizing agents. smolecule.comsmolecule.com For instance, reagents like hydrogen peroxide or potassium permanganate (B83412) are capable of oxidizing substituents, potentially leading to the formation of carboxylic acids or ketones from appropriate precursors. smolecule.comsmolecule.com Furthermore, alternative synthetic routes to the core structure can employ oxidative cyclization of thioamide precursors using reagents such as iodine or hydrogen peroxide, a method that offers high regioselectivity for the 1,5-a isomer. vulcanchem.com
| Oxidizing Agent | Substrate Type | Resulting Functional Group/Product | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Substituted Imidazo[1,5-a]pyrazines | Carboxylic Acids or Ketones | smolecule.comsmolecule.com |
| Potassium Permanganate (KMnO₄) | Substituted Imidazo[1,5-a]pyrazines | Carboxylic Acids or Ketones | smolecule.comsmolecule.com |
| Iodine (I₂) / Hydrogen Peroxide (H₂O₂) | Thioamide precursors | This compound core (via oxidative cyclization) | vulcanchem.com |
Reduction Reactions of this compound Functional Groups
Reduction reactions involving this compound systems typically target the functional groups appended to the bicyclic core or, in some cases, the pyrazine (B50134) ring. The specific outcome is highly dependent on the choice of reducing agent and the substrate's structure.
Detailed Research Findings: Functional groups on the this compound scaffold are amenable to various reduction methods. Standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can be used to convert carbonyls or other reducible groups into alcohols or amines. smolecule.comsmolecule.com Catalytic hydrogenation is another effective technique. For example, a standard protocol using hydrogen gas over a palladium on carbon catalyst (H₂/Pd-C) can be employed to remove an iodine substituent from the ring, yielding the unsubstituted parent compound. In the synthesis of certain derivatives, catalytic hydrogenation has been used to reduce a carbon-carbon double bond in a side chain, such as the conversion of cinnamic acid derivatives to hydrocinnamic acids. google.com While studies on the related imidazo[1,2-a]pyrimidine (B1208166) system have shown that catalytic hydrogenation can sometimes lead to partial reduction of the imidazole (B134444) ring, the focus for imidazo[1,5-a]pyrazines is often on the functional groups or the pyrazine portion. enamine.netresearchgate.net
| Reducing Agent/Method | Substrate/Functional Group | Product | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Derivatives with reducible groups | Alcohols or Amines | smolecule.comsmolecule.com |
| Lithium Aluminum Hydride (LiAlH₄) | Derivatives with reducible groups | Alcohols or Amines | smolecule.comsmolecule.com |
| Catalytic Hydrogenation (H₂/Pd-C) | 3-Iodothis compound | This compound | |
| Catalytic Hydrogenation (H₂/Pd-C) | Cinnamic acid side chains | Hydrocinnamic acid side chains | google.com |
Electrophilic and Nucleophilic Substitution Patterns
The this compound ring system exhibits distinct patterns of reactivity towards electrophilic and nucleophilic substitution, guided by the electron distribution within the fused rings.
Detailed Research Findings: Electrophilic Substitution: The imidazole portion of the scaffold is electron-rich and thus the preferred site for electrophilic attack. acs.org Studies show that electrophilic substitution occurs most readily at the 1-position. acs.org For example, chlorination with iodosobenzene (B1197198) dichloride or N-chlorosuccinimide (NCS), and bromination with bromine in carbon tetrachloride, all yield the corresponding 1-halo derivative. acs.org The Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610) also results in substitution at the C-1 position. acs.org This reactivity pattern is analogous to that of imidazo[1,5-a]pyridines, which are readily nitrated at the 1-position. rsc.org If the C-1 position is blocked, substitution can occur at the C-3 position. acs.orgrsc.org
Nucleophilic Substitution: The reactivity of halo-substituted imidazo[1,5-a]pyrazines towards nucleophiles is highly position-dependent. Halogens at the C-1 position, such as in 1-bromo- or 1-chlorothis compound, are generally resistant to nucleophilic displacement. acs.org In stark contrast, a halogen at the C-8 position on the pyrazine ring is much more reactive. For instance, 8-chlorothis compound (B1590546) readily reacts with nucleophiles like thiourea. acs.org Similarly, the iodine substituent at C-3 is reported to undergo nucleophilic substitution under mild conditions.
| Reaction Type | Position(s) of Reactivity | Reagents & Conditions | Outcome | Reference |
|---|---|---|---|---|
| Electrophilic (Chlorination) | C-1 | Iodosobenzene dichloride or NCS in ethanol | 1-Chlorothis compound | acs.org |
| Electrophilic (Bromination) | C-1 | Br₂ in CCl₄ at ice temperature | 1-Bromothis compound | acs.org |
| Electrophilic (Mannich) | C-1 | Formaldehyde, Dimethylamine | 1-(Dimethylaminomethyl)this compound | acs.org |
| Nucleophilic | C-1 | Azide, thiocyanate, ammonia, thiourea, hydrazine | Resistant to substitution | acs.org |
| Nucleophilic | C-8 | Thiourea | Ready substitution | acs.org |
| Nucleophilic | C-3 | Various nucleophiles (mild conditions) | Substitution of iodine |
Cycloaddition and Ring-Opening Reactivities of Analogous Imidazo[1,5-a]pyrazines
While cycloaddition reactions are a common strategy for constructing the this compound skeleton, reactions involving the fused system itself participating as a diene or dipolarophile are less documented. rsc.orgresearchgate.net However, the system is susceptible to ring-opening under certain conditions.
Detailed Research Findings: Ring-opening reactions can be induced by specific reagents or conditions, often leading to the formation of substituted imidazole derivatives. A notable example involves the treatment of 1-bromothis compound with bromine in water, which does not lead to further substitution but instead results in the formation of an imidazole carboxaldehyde. acs.org This is presumed to occur via the addition of water across the C-7, C-8 double bond, followed by the decomposition of the resulting carbinolamine intermediate. acs.org Ring-opening has also been observed as a side reaction during synthetic procedures, such as when heating precursors in the absence of a cyclizing agent, which can yield products like 4,5-dicyanoimidazole. thieme-connect.com Photochemical conditions have also been used to achieve ring-opening in analogous systems like imidazo[1,5-a]quinolines. rsc.org
| Substrate | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 1-Bromothis compound | Br₂, H₂O, followed by base | Imidazole carboxaldehyde derivative | acs.org |
| Propenoate precursors | Heating (220°C) without solvent | 4,5-Dicyanoimidazole | thieme-connect.com |
| Imidazo[1,5-a]quinolines (analogous system) | Photoredox catalysis (Eosin Y) | Imides | rsc.org |
Rearrangement Reactions and Tautomerism Studies
The this compound framework can be involved in or synthesized through molecular rearrangements, and certain derivatives exhibit interesting tautomeric behavior.
Detailed Research Findings: Rearrangement: The Curtius rearrangement has been utilized in the solid-phase synthesis of related perhydroimidazo[1,5-a]pyrazines. researchgate.net Additionally, unusual rearrangements of other 5,5-fused hetero-rings, such as imidazo[1,5-a]imidazoles, have been shown to produce imidazo[1,5-a]pyrimidines, a closely related bicyclic system. rsc.orggrafiati.com
Tautomerism: While the fused nature of the this compound system generally limits the potential for tautomerism compared to simple, non-fused imidazoles, specific substituted derivatives can exist as mixtures of tautomers. thieme-connect.com Research has demonstrated that certain 8-amino-substituted imidazo[1,5-a]pyrazines exist in solution as an equilibrium mixture of an imino tautomer (A) and an amino tautomer (B). thieme-connect.com The ratio of these tautomers is dependent on the solvent; for example, one derivative showed a 1:5 ratio of A/B in DMSO-d6, which shifted to 5:1 in CDCl3. thieme-connect.com This amine-imine tautomerism is a known characteristic of aminoazole systems that contain an amino group at the second position of the azole ring. beilstein-journals.org
| Tautomeric Forms | Structural Description | Influencing Factors | Reference |
|---|---|---|---|
| Imino (A) / Amino (B) | Equilibrium between exocyclic C=N bond and endocyclic C=N bond with an exocyclic amino group. | Solvent polarity (e.g., DMSO vs. CDCl₃) | thieme-connect.com |
Advanced Spectroscopic and Chromatographic Methodologies for Imidazo 1,5 a Pyrazine Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of imidazo[1,5-a]pyrazine derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework and the position of various substituents. clockss.org
In ¹H NMR spectra of substituted imidazo[1,5-a]pyrazin-8(7H)-ones, the protons on the heterocyclic core, H-1 and H-3, typically appear as distinct singlets in the downfield region, often between 8.0 and 9.1 ppm. clockss.org For instance, in 7-methyl-5-[(4-methylphenyl)sulfonyl]-6-phenylimidazo[1,5-a]pyrazin-8(7H)-one, the H-1 and H-3 protons are observed at 8.07 ppm and 8.96 ppm, respectively. clockss.org Substituents on the pyrazine (B50134) or imidazole (B134444) rings cause predictable shifts in these signals, allowing for precise structural assignment.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon (C=O) in imidazo[1,5-a]pyrazin-8(7H)-one derivatives typically resonates around 155 ppm. clockss.org The carbons of the fused ring system appear in the aromatic region, and their specific shifts are influenced by the electronic effects of the attached groups. clockss.org This technique, along with ¹H NMR, is indispensable for confirming the successful synthesis and substitution pattern of new analogues. smolecule.comresearchgate.net
¹H and ¹³C NMR Data for Selected this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|
| 7-Methyl-5-[(4-methylphenyl)sulfonyl]-6-phenylimidazo[1,5-a]pyrazin-8(7H)-one | 8.96 (s, 1H, H-3), 8.07 (s, 1H, H-1), 7.57 (tt, 1H), 7.50 (t, 2H), 7.47 (d, 2H), 7.21–7.23 (m, 4H), 2.98 (s, 3H, NCH₃), 2.40 (s, 3H, ArCH₃) | 155.2 (CO), 145.5, 139.5, 137.5, 134.9, 131.9, 130.4, 129.9, 129.8, 128.7, 127.1, 122.4, 117.7, 32.2 (NCH₃), 21.6 (CH₃) | clockss.org |
| 6-(4-Bromophenyl)-7-methyl-5-[(4-methylphenyl)sulfonyl]imidazo[1,5-a]pyrazin-8(7H)-one | 8.94 (s, 1H, H-3), 8.04 (s, 1H, H-1), 7.64 (d, 2H), 7.47 (d, 2H), 7.25 (d, 2H), 7.11 (d, 2H), 2.98 (s, 3H, NCH₃), 2.41 (s, 3H, ArCH₃) | 155.0 (CO), 145.7, 138.2, 137.3, 134.9, 132.1, 132.0, 131.4, 130.0, 128.8, 127.0, 125.1, 122.3, 117.9, 32.2 (NCH₃), 21.7 (CH₃) | clockss.org |
| 7-Benzyl-5-[(4-methylphenyl)sulfonyl]-6-(p-tolyl)imidazo[1,5-a]pyrazin-8(7H)-one | 9.00 (s, 1H, H-3), 8.14 (s, 1H, H-1), 7.48 (t, 1H), 7.43 (d, 2H), 7.29 (t, 2H), 7.14–7.21 (m, 5H), 6.95 (d, 2H), 6.71 (d, 2H), 4.85 (s, 2H, NCH₂), 2.39 (s, 3H, ArCH₃) | 155.3 (CO), 145.5, 139.4, 137.4, 136.2, 135.2, 132.6, 130.6, 130.3, 129.9, 128.7, 128.4, 127.9, 127.5, 127.1, 126.8, 122.5, 118.3, 47.3 (NCH₂), 21.6 (CH₃) | clockss.org |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, IR spectra provide clear evidence for key structural features. clockss.org The characterization of these compounds is often supported by IR data. smolecule.com
In derivatives containing a carbonyl group, such as the imidazo[1,5-a]pyrazin-8(7H)-ones, a strong absorption band corresponding to the C=O stretch is observed in the region of 1670–1696 cm⁻¹. clockss.org Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the heterocyclic rings are found in the 1400–1600 cm⁻¹ region. clockss.org For example, in 7-methyl-5-[(4-methylphenyl)sulfonyl]-6-phenylimidazo[1,5-a]pyrazin-8(7H)-one, characteristic peaks are seen at 3165 (Ar-H), 1674 (C=O), and 1595 (C=N/C=C) cm⁻¹. clockss.org Computational studies using density functional theory (DFT) predict characteristic absorption bands for C=O stretching between 1,680–1,710 cm⁻¹ and aromatic C–N vibrations between 1,450–1,550 cm⁻¹. vulcanchem.com
Characteristic IR Absorption Bands for Selected this compound Derivatives (cm⁻¹)
| Compound | ν (C-H, aromatic) | ν (C=O) | ν (C=N, C=C) | Other Key Bands | Source |
|---|---|---|---|---|---|
| 7-Methyl-5-[(4-methylphenyl)sulfonyl]-6-phenylimidazo[1,5-a]pyrazin-8(7H)-one | 3165, 3055 | 1674 | 1595 | 1336, 1152 (SO₂) | clockss.org |
| 6-(4-Bromophenyl)-7-methyl-5-[(4-methylphenyl)sulfonyl]imidazo[1,5-a]pyrazin-8(7H)-one | 3185 | 1671 | 1598 | 1371, 1154 (SO₂) | clockss.org |
| 6-(4-Methoxyphenyl)-7-methyl-5-[(4-methylphenyl)sulfonyl]imidazo[1,5-a]pyrazin-8(7H)-one | 3155 | 1696 | 1609 | 1318, 1169 (SO₂), 1254 (C-O) | clockss.org |
| 5-[(4-Methylphenyl)sulfonyl]-6,7-diphenylimidazo[1,5-a]pyrazin-8(7H)-one | 3182, 3051 | 1692 | 1583 | 1342, 1169 (SO₂) | clockss.org |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. clockss.orgsmolecule.com Low-resolution mass spectrometry provides the molecular ion peak (M⁺), confirming the molecular mass of the synthesized compound. clockss.org
High-Resolution Mass Spectrometry (HRMS) offers a higher degree of precision, providing the exact mass of the molecular ion. clockss.org This allows for the determination of the elemental formula, as the measured mass can be compared to the calculated mass with a very low margin of error. clockss.org For example, the HRMS (EI) analysis of 5-[(4-methylphenyl)sulfonyl]-6,7-diphenylimidazo[1,5-a]pyrazin-8(7H)-one showed a found mass of 441.1147, which corresponds closely to the calculated mass of 441.1147 for the formula C₂₅H₁₉N₃O₃S. clockss.org Techniques like Liquid Chromatography-Mass Spectrometry (LCMS) are also employed to analyze reaction products. google.com
Mass Spectrometry Data for Selected this compound Derivatives
| Compound | Molecular Formula | MS (m/z) | HRMS (Calculated) | HRMS (Found) | Source |
|---|---|---|---|---|---|
| 7-Benzyl-5-[(4-methylphenyl)sulfonyl]-6-(p-tolyl)imidazo[1,5-a]pyrazin-8(7H)-one | C₂₆H₂₁N₃O₃S | 455 (M⁺, 41.6%) | 455.1304 | 455.1319 | clockss.org |
| 5-[(4-Methylphenyl)sulfonyl]-6,7-diphenylimidazo[1,5-a]pyrazin-8(7H)-one | C₂₅H₁₉N₃O₃S | 441 (M⁺, 60.7%) | 441.1147 | 441.1147 | clockss.org |
| 6-(4-Bromophenyl)-5-[(4-methylphenyl)sulfonyl]-7-methylimidazo[1,5-a]pyrazin-8(7H)-one | C₂₀H₁₆BrN₃O₃S | 457 (M⁺) | 457.0096 | 457.0093 | clockss.org |
| tert-Butyl(S)-2-(8-amino-1-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)imidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate | C₂₉H₃₀F₃N₅O₃ | 554 [M+1]⁺ | N/A | N/A | google.com |
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic techniques are fundamental for the isolation and purification of this compound derivatives from reaction mixtures, as well as for the assessment of their purity. smolecule.com
Column chromatography using silica (B1680970) gel is the most commonly reported method for purification. clockss.orggoogle.com A solvent system, typically a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate, is used as the eluent. clockss.org By gradually increasing the polarity of the eluent (e.g., from a 1:1 to a 1:3 ratio of hexane:AcOEt), different components of the reaction mixture can be separated based on their affinity for the silica stationary phase, allowing for the isolation of the pure this compound product. clockss.org General methods for pyrazine purification also include liquid-liquid extraction and the use of C18-bonded silica. oup.com
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also utilized to assess the purity of the final compounds, with purities often reported to be ≥98.0%. fishersci.com These methods provide quantitative data on the presence of any impurities.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for imidazo[1,5-a]pyrazines by mapping the precise three-dimensional arrangement of atoms in the solid state. clockss.org This technique confirms the molecular connectivity and provides detailed data on bond lengths, bond angles, and intermolecular interactions.
The structure of several this compound derivatives has been confirmed by single-crystal X-ray analysis. clockss.orgnih.gov For example, the structure of 7-methyl-5-[(4-methylphenyl)sulfonyl]-6-phenylimidazo[1,5-a]pyrazin-8(7H)-one (compound 3a in a study) was determined, and its crystallographic data are available in the Cambridge Crystallographic Data Centre (CCDC no. 1047969). clockss.org The data for such analyses are typically collected on diffractometers like the Rigaku Saturn 724. clockss.org
Furthermore, X-ray crystallography has been instrumental in understanding how these molecules interact with biological targets. The crystal structure of 8-amino-imidazo[1,5-a]pyrazine derivatives complexed with Bruton's tyrosine kinase (BTK) revealed key interactions, such as hydrogen bonds with serine and aspartate residues in the kinase hinge region and hydrophobic interactions in a back pocket. nih.gov This level of structural detail is invaluable for structure-based drug design.
Summary of Crystallographic Analysis for this compound Derivatives
| Compound/Complex | Key Findings | Technique/Instrument | CCDC Number | Source |
|---|---|---|---|---|
| 7-Methyl-5-[(4-methylphenyl)sulfonyl]-6-phenylimidazo[1,5-a]pyrazin-8(7H)-one | Confirmed the fused ring structure and substitution pattern. | Single-crystal X-ray analysis on a Rigaku Saturn 724 diffractometer. | 1047969 | clockss.org |
| 8-Amino-imidazo[1,5-a]pyrazine derivative 1 in complex with BTK enzyme | Showed hydrogen bond interactions with key residues Ser538 and Asp539. | X-ray crystal structure analysis. | N/A | nih.gov |
| 8-Amino-imidazo[1,5-a]pyrazine derivative 3 in complex with BTK enzyme | Revealed hydrophobic interactions of the trifluoropyridine moiety in a flexible pocket. | X-ray crystal structure analysis. | N/A | nih.gov |
| Thiohydantoin-fused tetrahydropyrazines (precursors to imidazo[1,5-a]pyrazines) | Provided definitive structural proof for novel scaffolds. | Single-crystal X-ray analysis. | CIF data available. | rsc.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 7-Methyl-5-[(4-methylphenyl)sulfonyl]-6-phenylimidazo[1,5-a]pyrazin-8(7H)-one |
| 6-(4-Bromophenyl)-7-methyl-5-[(4-methylphenyl)sulfonyl]imidazo[1,5-a]pyrazin-8(7H)-one |
| 7-Benzyl-5-[(4-methylphenyl)sulfonyl]-6-(p-tolyl)imidazo[1,5-a]pyrazin-8(7H)-one |
| 6-(4-Methoxyphenyl)-7-methyl-5-[(4-methylphenyl)sulfonyl]imidazo[1,5-a]pyrazin-8(7H)-one |
| 5-[(4-Methylphenyl)sulfonyl]-6,7-diphenylimidazo[1,5-a]pyrazin-8(7H)-one |
| tert-Butyl(S)-2-(8-amino-1-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)imidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate |
| 2-(4-imidazo[1,5-a]pyrazin-8-ylpiperazin-1-yl)-N-phenylacetamide (IPP) |
| Potassium this compound-3-carboxylate |
| 3-Iodothis compound |
| Imidazo[1,5-a]pyrido[3,2-e]pyrazines |
| Bruton's tyrosine kinase (BTK) |
| Serine |
| Aspartate |
| Ethyl acetate |
Computational and Theoretical Studies of Imidazo 1,5 a Pyrazine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, energy levels, and reactivity of heterocyclic compounds like imidazo[1,5-a]pyrazine.
A key aspect of DFT studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (E_gap) is a critical parameter for assessing the electronic stability and reactivity of a molecule. researchgate.netresearchgate.net A low HOMO-LUMO gap suggests higher chemical reactivity and potential for charge transfer collaborations. researchgate.net For the related imidazo[1,5-a]pyridine (B1214698) systems, DFT studies have predicted a HOMO-LUMO gap of approximately 4.2 eV, indicating moderate electronic stability. vulcanchem.com DFT calculations can also predict the most likely sites for electrophilic and nucleophilic attacks by mapping the molecular electrostatic potential (MEP) surface. researchgate.net Furthermore, these calculations have proven essential in predicting the regioselectivity of chemical reactions, such as metalation, by determining the thermodynamic stability of different organometallic intermediates. rsc.orgnih.gov
Table 1: DFT-Predicted Parameters for this compound and Related Scaffolds
| Parameter | Description | Typical Application/Finding | Reference |
|---|---|---|---|
| HOMO-LUMO Gap (E_gap) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates electronic stability and reactivity. A gap of ~4.2 eV was predicted for related imidazo[1,5-a]pyridines. | vulcanchem.com |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface. | Identifies sites prone to electrophilic (negative potential) and nucleophilic (positive potential) attack. | researchgate.net |
| Vibrational Frequencies | Predicts infrared (IR) absorption bands. | Predicted C=O stretching at 1,680–1,710 cm⁻¹ for a carboxylate derivative. | vulcanchem.com |
| Intermediate Stability | Calculates the relative energies of reaction intermediates. | Used to predict the regioselectivity of metalation reactions. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. researchgate.net These models are fundamental in medicinal chemistry for predicting the potency of new chemical entities and guiding the design of more effective drugs. imist.ma
For this compound derivatives, 3D-QSAR models have been successfully developed to understand their activity as inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. researchgate.netresearchgate.netbenthamdirect.com In one study, both Gaussian and field-based 3D-QSAR models were created. researchgate.net The models showed high statistical validity, with correlation coefficients (r²) of 0.93 and 0.92, and predictive correlation coefficients (q²) of 0.67 and 0.60, respectively. researchgate.net Contour map analysis from these models revealed that steric and hydrophobic interactions were major contributors to the inhibitory activity. researchgate.net Another 3D-QSAR study on this compound BTK inhibitors also yielded a robust model with high predictive power (Q² = 0.8683, R² = 0.983). researchgate.netbenthamdirect.com
Similarly, QSAR modeling was performed on a series of imidazo[1,5-a]pyrido[3,2-e]pyrazines, which are potent inhibitors of phosphodiesterase 10A (PDE10A). nih.gov This study used techniques like particle swarm optimization (PSO) and genetic algorithms (GA) to select the most relevant molecular descriptors for building the model. nih.gov The resulting models, particularly a locally weighted regression (LWR) model, demonstrated good predictive ability for the inhibitory activity (pIC50) of these compounds. nih.gov
Table 2: Statistical Parameters of QSAR Models for this compound Derivatives
| Target | QSAR Model Type | q² / Q² | r² / R² | Key Finding | Reference |
|---|---|---|---|---|---|
| BTK | Gaussian-based 3D-QSAR | 0.67 | 0.93 | Steric and hydrophobic interactions are crucial for activity. | researchgate.net |
| BTK | Field-based 3D-QSAR | 0.60 | 0.92 | Confirmed the importance of steric and hydrophobic factors. | researchgate.net |
| BTK | 3D-QSAR | 0.8683 | 0.983 | Generated a statistically significant model for predicting BTK inhibition. | researchgate.netbenthamdirect.com |
| PDE10A | PSO/LWR | - | - | The model showed the best prediction ability with a test set RMSEP of 0.313. | nih.gov |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of ligand-target interactions and for virtual screening of compound libraries.
Docking simulations have been instrumental in elucidating the binding modes of this compound derivatives with their biological targets. In the context of BTK inhibitors, potent compounds from the this compound series were docked into the enzyme's active site. researchgate.netbenthamdirect.com The simulations revealed key interactions and provided docking scores that correlated with experimental activity. For example, several potent compounds exhibited good docking scores, indicating favorable binding energies. researchgate.netbenthamdirect.com These computational studies often precede and guide synthetic efforts, helping to rationalize observed structure-activity relationships (SAR). nih.gov
In studies of dual inhibitors targeting IGF-1R and IR, structural insights from the this compound series were used to guide the design of new scaffolds. acs.orgnih.gov The critical interactions identified in these simulations, such as hydrogen bonds with the hinge region of the kinase and with specific amino acid residues like Lys1003, formed the basis for optimizing inhibitor potency. acs.orgnih.gov
Table 3: Docking Scores of this compound Derivatives as BTK Inhibitors
| Compound | Target | Docking Score | Reference |
|---|---|---|---|
| Compound 15 | BTK | -8.567 | researchgate.netbenthamdirect.com |
| Compound 27 | BTK | -7.465 | researchgate.netbenthamdirect.com |
| Compound 8n | BTK | -6.922 | researchgate.netbenthamdirect.com |
| Compound 38 | BTK | -6.137 | researchgate.netbenthamdirect.com |
Pharmacophore Hypothesis Generation and Validation
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models are used in virtual screening to identify new compounds with the potential for biological activity.
For this compound derivatives, pharmacophore modeling has been successfully applied to discover novel BTK inhibitors. researchgate.netbenthamdirect.com In one study, a training set of known inhibitors was used to generate 20 pharmacophore hypotheses. researchgate.netbenthamdirect.com The best hypothesis, designated DPRRR_1, was selected for further use. researchgate.netbenthamdirect.com This model consisted of five key features: one hydrogen bond donor, one positive ionic feature, and three aromatic rings. researchgate.netbenthamdirect.com The validity of this pharmacophore model was supported by its successful integration into a 3D-QSAR study that produced a statistically significant model. researchgate.netbenthamdirect.com The validated pharmacophore was then used as a 3D query to screen the ZINC database, a large library of commercially available compounds, to identify novel potential BTK inhibitors. researchgate.netbenthamdirect.com
Table 4: Features of the Top-Ranked Pharmacophore Hypothesis (DPRRR_1) for BTK Inhibitors
| Pharmacophore Feature | Count | Description | Reference |
|---|---|---|---|
| Hydrogen Bond Donor (D) | 1 | A site that can donate a hydrogen atom to form a hydrogen bond. | researchgate.netbenthamdirect.com |
| Positive Ionic (P) | 1 | A region with a positive charge that can engage in ionic interactions. | researchgate.netbenthamdirect.com |
| Ring Aromatic (R) | 3 | Aromatic rings that can participate in hydrophobic or π-stacking interactions. | researchgate.netbenthamdirect.com |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The biological activity and solid-state properties of this compound derivatives are governed by a network of noncovalent intermolecular interactions. Key among these are hydrogen bonds and π-π stacking.
Crystal structure analysis of related imidazo[1,5-a]pyridines reveals that molecules in the solid state are connected through intermolecular π–π stacking, C–H⋯N, and C–H⋯π interactions. rsc.org The strength and geometry of these interactions, particularly the tightness of π-stacking, can influence physical properties like fluorescence. rsc.org For metal complexes incorporating the this compound scaffold, π-π stacking interactions are also observed as a significant organizational force in the crystal lattice. ccspublishing.org.cn
In the context of ligand-receptor binding, these interactions are critical for activity. For this compound-based dual inhibitors of IGF-1R/IR, hydrogen bonding to the kinase hinge region and a specific interaction with the amino group of a lysine (B10760008) residue (Lys1003) are essential for potent inhibition. acs.orgnih.gov The aromatic nature of the this compound core facilitates π-π stacking interactions within the ATP-binding pocket of target enzymes, contributing to binding affinity.
Table 5: Key Intermolecular Interactions Involving the this compound Scaffold
| Interaction Type | Context | Significance | Reference |
|---|---|---|---|
| Hydrogen Bonding | Ligand-Protein Binding (e.g., with kinase hinge, Lys1003) | Critical for anchoring the inhibitor in the active site and ensuring potency. | acs.orgnih.gov |
| π-π Stacking | Solid-State Crystal Packing and Ligand-Protein Binding | Contributes to crystal stability and binding affinity with aromatic residues in the active site. | rsc.orgccspublishing.org.cn |
| C–H⋯N / C–H⋯π | Solid-State Crystal Packing | Help to stabilize the three-dimensional crystal structure. | rsc.org |
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Analysis
In drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound to ensure it has the potential to become a viable drug. Computational models are frequently used to predict these pharmacokinetic properties early in the development process.
For several series of this compound derivatives, ADME properties have been computationally evaluated. In a study on potential BTK inhibitors, the analysis concluded that the pharmacokinetic parameters for the active compounds, including human oral absorption, were within the permissible range for drug candidates. researchgate.netbenthamdirect.com This type of in silico screening helps to prioritize compounds for further, more resource-intensive experimental testing.
In the development of this compound-derived dual IGF-1R/IR inhibitors, controlling the drug metabolism and pharmacokinetic (DMPK) properties was a key challenge. nih.gov It was found that substituents at the C3 position of the this compound core provided a handle to modulate and optimize these properties. nih.gov Similarly, medicinal chemistry efforts to develop ACK1 inhibitors from this scaffold involved the optimization of DMPK properties to achieve oral bioavailability. nih.gov These examples underscore the integration of computational ADME prediction in the iterative cycle of drug design and optimization for the this compound class.
Table 6: Summary of ADME Prediction for this compound Derivatives
| Property Predicted | Finding/Application | Compound Series | Reference |
|---|---|---|---|
| Human Oral Absorption | Predicted to be within the permissible range. | BTK Inhibitors | researchgate.netbenthamdirect.com |
| General Pharmacokinetics | Analysis showed parameters were acceptable. | BTK Inhibitors | researchgate.netbenthamdirect.com |
| DMPK Properties | C3-substituent was identified as a key modulator of DMPK. | IGF-1R/IR Inhibitors | nih.gov |
| Oral Bioavailability | Properties were optimized to identify orally bioavailable inhibitors. | ACK1 Inhibitors | nih.gov |
Coordination Chemistry and Photophysical Properties of Imidazo 1,5 a Pyrazine
Imidazo[1,5-a]pyrazine as N-Based Ligands in Metal Complexation
The this compound scaffold is a noteworthy class of N-based ligands in coordination chemistry. beilstein-archives.orgnih.gov These heterocyclic compounds can act as effective chelating agents, binding to metal ions through their nitrogen atoms. researchgate.net The specific coordination mode often involves the nitrogen atoms from both the imidazole (B134444) and the pyrazine (B50134) rings.
Derivatives of the related imidazo[1,5-a]pyridine (B1214698) system have been shown to act as N,N-bidentate ligands, coordinating to metal centers in a chelate fashion through the pyridyl nitrogen (Npy) and the pyridine-like nitrogen atom of the imidazo (B10784944) group (Nim). rsc.org This bidentate chelation forms stable six-membered rings with the metal center. mdpi.com Pyrazine-based compounds, in general, are recognized for their structural versatility and diverse electronic properties in forming coordination complexes. researchgate.net The design of ligands incorporating pyrazine amides is a growing field, as these scaffolds efficiently bind metal ions. researchgate.net The deprotonated carboxamide 'N' donors, in particular, are noted for their strong σ-donor and π-donor abilities, which are useful in designing complexes with metals in higher oxidation states. researchgate.net The introduction of different substituents onto the this compound core allows for the tuning of the ligand's electronic properties and, consequently, the properties of the resulting metal complexes. beilstein-archives.org
Synthesis and Characterization of Metal Complexes Featuring this compound Ligands
The synthesis of metal complexes with this compound-based ligands typically involves the reaction of a suitable ligand derivative with a metal salt precursor. For instance, the synthesis of palladium(II) and platinum(II) complexes with related 1-(2-pyridyl)-imidazo[1,5-a]pyridine ligands has been achieved by reacting the ligands with various Pd(II) and Pt(II) derivatives, such as [Ni(dme)Cl₂] (where dme is 1,2-dimethoxyethane). rsc.orgbohrium.com Similarly, divalent metal complexes of cobalt, copper, nickel, and palladium have been synthesized by reacting imidazo[1,5-a]pyridine-based ligands with the respective metal salts. researchgate.net
A common synthetic route for boron-containing complexes involves the reaction of a hydroxy-substituted imidazo[1,5-a]pyridine ligand with boron trifluoride diethyl etherate in the presence of a base like triethylamine. mdpi.com For other metals, complexation can be achieved under various conditions. The formation of rhenium complexes with related triazolylquinoxaline ligands, which also contain a pyrazine moiety, is carried out by reacting the ligand with Re(CO)₅Br in toluene (B28343) at 110 °C. rsc.org Gold(III) complexes have been prepared by reacting the ligand with AuBr₃ in methanol (B129727) at room temperature, leading to the precipitation of the complex. rsc.org
The characterization of these newly synthesized complexes is performed using a suite of spectroscopic and analytical techniques. Detailed spectroscopic analysis, including infrared (IR) spectroscopy and both one- and two-dimensional Nuclear Magnetic Resonance (¹H NMR), is crucial for elucidating the structure and coordination mode. rsc.org Single-crystal X-ray diffraction analysis provides definitive proof of the molecular structure, confirming the N,N-bidentate coordination of the ligands and revealing the geometry of the metal center. rsc.orgmdpi.comresearchgate.net For example, X-ray analysis of nickel(II) complexes has shown a distorted tetrahedral geometry. mdpi.com
Photophysical Characterization of this compound Derivatives
This compound and its isomeric analogues are recognized for their significant photophysical properties, making them valuable scaffolds for the development of fluorescent and luminescent materials. beilstein-archives.orgmdpi.com
Fluorescence Properties
This compound derivatives often exhibit strong fluorescence, with emission wavelengths and quantum yields that can be tuned by modifying their chemical structure. beilstein-archives.orgresearchgate.net The introduction of different substituents at various positions on the heterocyclic core significantly influences their emission characteristics. beilstein-archives.org
For example, 1,3-diarylated imidazo[1,5-a]pyridines show fluorescence emission in the 454-524 nm range. researchgate.net The introduction of an electron-withdrawing cyano group can lead to blue fluorescence (λem = 450–470 nm) with quantum yields (Φ) as high as 0.42 in dichloromethane. vulcanchem.com Donor-π-acceptor (D–π–A) systems incorporating an imidazo[1,5-a]pyridine donor have been reported to exhibit strong greenish-yellow emission around 520 nm with quantum yields reaching 70%. rsc.org Specific alkynylated and alkenylated derivatives have been synthesized, showing fluorescence maxima between 458–560 nm and 479–537 nm, respectively. acs.org Some heterocyclic products have demonstrated high fluorescence quantum yields of up to 64% and long lifetimes of 7.35 ns. researchgate.net
| Derivative Type | Emission Wavelength (λem) | Quantum Yield (Φ) | Solvent | Reference |
| 1,3-Diarylated | 454-524 nm | - | - | researchgate.net |
| 1-Alkynylated-3-aryl | 458-560 nm | 0.08-0.26 | Chloroform | acs.org |
| 1-Alkenyl-3-aryl | 479-537 nm | 0.03-0.13 | Chloroform | acs.org |
| 8-Carbonitrile | 450-470 nm | up to 0.42 | Dichloromethane | vulcanchem.com |
| D-π-A System | ~520 nm | ~70% | - | rsc.org |
| Trifluoromethylated | - | 13% - 39% | Acetonitrile | researchgate.net |
| Various Heterocyclic | - | up to 64% | - | researchgate.net |
Solvatochromic Behavior and Stokes Shift Studies
Many this compound derivatives exhibit solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent. researchgate.net This behavior is particularly pronounced in derivatives with a significant intramolecular charge transfer (ICT) character. rsc.org For instance, certain D-π-A push-pull fluorophores based on this scaffold show positive solvatochromism. rsc.org A study of five imidazo[1,5-a]pyridine-based fluorophores found that some exhibited greater solvatochromic behavior, making them suitable as probes for different environments. nih.govnih.gov
A notable feature of this class of compounds is their large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. mdpi.comresearchgate.net Large Stokes shifts are advantageous for applications in fluorescence imaging and organic light-emitting diodes (OLEDs) as they minimize self-absorption. rsc.org Derivatives have been reported with Stokes shifts greater than 5000 cm⁻¹ (equivalent to a large separation in nm). mdpi.com Specific examples include a D-π-A system with a Stokes shift of approximately 7000 cm⁻¹, and a 1,3-diarylated derivative with a Stokes shift of 174 nm. rsc.orgrsc.org Related imidazo[1,2-a]pyrazine (B1224502) derivatives have also shown high Stokes shift values, such as 126.24 nm. functmaterials.org.ua
| Derivative Family | Stokes Shift | Key Feature | Reference |
| General Imidazo[1,5-a]pyridines | > 5000 cm⁻¹ | Generally wide Stokes shift | mdpi.com |
| D-π-A Fluorophores | ~7000 cm⁻¹ | Positive solvatochromism | rsc.org |
| 1,3-Diarylated | 174 nm | High fluorescence quantum yield | rsc.org |
| Imidazo[1,2-a]pyrazine derivative | 126.24 nm | High value for the isomeric system | functmaterials.org.ua |
| 3-Phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine | 79 nm | Remarkable for the specific compound | researchgate.net |
Luminescent Properties of this compound-Metal Complexes
The coordination of this compound ligands to metal centers can produce complexes with remarkable luminescent properties. mdpi.com The metal ion can influence the emission characteristics of the ligand, sometimes enhancing quantum yields or shifting emission wavelengths.
Zinc(II) complexes, in particular, have been shown to be highly luminescent. mdpi.com For example, Zn(II) complexes with N,N-bidentate imidazo[1,5-a]pyridine ligands exhibit intense blue luminescence when excited with UV light, with maximum emission wavelengths between 440–460 nm in the solid state. researchgate.net Other Zn(II) complexes are characterized by emission maxima in the blue region of the visible spectrum (410–460 nm) and have achieved fluorescence quantum yields of up to 33%. mdpi.com Bimetallic gold(I) complexes using related carbene ligands have also been developed, which exhibit high photoluminescence efficiencies (>95%) and short emission lifetimes. osti.gov These luminescent properties make this compound-metal complexes promising candidates for applications in materials science, such as in the development of OLEDs. mdpi.com
Biological Activities and Medicinal Chemistry Research on Imidazo 1,5 a Pyrazine
Broad-Spectrum Biological Investigations
Research into imidazo[1,5-a]pyrazine and its derivatives has unveiled a diverse profile of biological effects, spanning from anticancer to central nervous system activities.
Derivatives of this compound have shown notable potential as anticancer agents, acting through various mechanisms to inhibit cancer cell growth and proliferation. nih.gov
One significant study involved a series of oxindole-derived imidazo[1,5-a]pyrazines, which were evaluated for their anticancer activity against a panel of 52 human tumor cell lines from nine different cancer types, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. smolecule.com Among the synthesized compounds, one derivative, compound 7l , demonstrated significant anticancer activity with GI50 values between 1.54 and 13.0 μM. smolecule.com Mechanistic studies on this compound in A549 lung cancer cells revealed that it induces cell cycle arrest at the G0/G1 phase and promotes apoptosis, which was confirmed by DNA fragmentation and Annexin V-FITC analysis. smolecule.com Notably, this compound did not show toxicity towards normal cells. smolecule.com
Another key mechanism involves the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth and proliferation. A series of this compound derivatives were developed as potent inhibitors of both mTORC1 and mTORC2 complexes. srce.hr Optimization of initial hits for potency and metabolic stability led to an orally bioavailable compound that showed significant tumor growth inhibition in an MDA-MB-231 breast cancer xenograft model, confirming in vivo target inhibition. srce.hr
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound Class | Cancer Type(s) | Mechanism of Action | Key Findings | Reference(s) |
|---|---|---|---|---|
| Oxindole-imidazo[1,5-a]pyrazines | Lung, Leukemia, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | G0/G1 cell cycle arrest, Apoptosis induction | Compound 7l showed potent activity (GI50: 1.54-13.0 μM) against 52 cell lines; non-toxic to normal cells. | smolecule.com |
| Imidazo[1,5-a]pyrazines | Breast Cancer | mTORC1 and mTORC2 inhibition | Orally bioavailable derivative inhibited tumor growth in an MDA-MB-231 xenograft model. | srce.hr |
The this compound scaffold has been investigated for its potential to combat infectious diseases. General studies of the compound class indicate that derivatives have been explored for their ability to inhibit viral replication and bacterial growth. nih.govsemanticscholar.org For instance, 3-Iodothis compound has been associated with antimicrobial properties. clockss.org However, detailed studies specifying the spectrum of activity or mechanism of action for the this compound isomer are not as extensively reported as for its other isomers, such as imidazo[1,2-a]pyrazine (B1224502).
Certain this compound derivatives have demonstrated significant anti-inflammatory activity. This effect is linked to the inhibition of specific kinases involved in inflammatory pathways. One such derivative, BMS-279700, was identified as a potent inhibitor of the Src-family kinase p56Lck, exhibiting excellent anti-inflammatory activity in vivo. dergipark.org.tr The inhibition of Src-family kinases is a critical therapeutic strategy for modulating inflammatory responses, suggesting the potential of the this compound core in developing new anti-inflammatory agents. dergipark.org.tr
The this compound framework has been successfully utilized to develop agents with significant effects on the central nervous system, including neuroprotection and the modulation of sleep.
A series of C-5 substituted this compound derivatives were synthesized and identified as potent inhibitors of c-Src kinase for the potential treatment of acute ischemic stroke. acs.org One compound in particular, 14c.HCl , showed noteworthy penetration of the central nervous system and provided significant neuroprotective effects in rat models of stroke. acs.org This highlights the scaffold's potential in developing treatments for acute brain injury.
Furthermore, 5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine derivatives have been identified as non-peptide antagonists of orexin (B13118510) receptors (OX₁ and OX₂). mdpi.comresearchgate.net Orexins are neuropeptides that regulate sleep and wakefulness. mdpi.com By antagonizing these receptors, these compounds have potential therapeutic applications in treating sleep disorders like insomnia, as well as stress-related syndromes and other psychiatric and neurologic disorders. mdpi.com
While the broader class of imidazopyrazines and related fused heterocyclic systems have been investigated for analgesic (pain-relieving) properties, specific and detailed research focusing on the antinociceptive activity of the this compound isomer is limited in the current scientific literature. Studies on the related imidazo[1,2-a]pyrazine isomer have shown some activity in this area, but these findings cannot be directly extrapolated to the 1,5-a scaffold. acs.org
Specific Pharmacological Targets and Pathway Modulation
The diverse biological activities of imidazo[1,5-a]pyrazines stem from their ability to interact with and modulate a variety of specific enzymes and receptors. This targeted action is the basis for their therapeutic potential in different disease areas. Key pharmacological targets that have been identified for this scaffold include several protein kinases and G-protein coupled receptors.
Table 2: Specific Pharmacological Targets of this compound Derivatives
| Target | Derivative Class | Associated Biological Activity | Therapeutic Potential | Reference(s) |
|---|---|---|---|---|
| mTORC1 / mTORC2 | Imidazo[1,5-a]pyrazines | Anticancer | Solid tumors (e.g., breast cancer) | srce.hr |
| c-Src Kinase | C-5 substituted imidazo[1,5-a]pyrazines | Neuroprotection | Acute ischemic stroke | acs.org |
| p56Lck Kinase | Imidazo[1,5-a]pyrazines (e.g., BMS-279700) | Anti-inflammatory | Inflammatory disorders | dergipark.org.tr |
| Orexin Receptors (OX₁, OX₂) | 5,6,7,8-Tetrahydro-imidazo[1,5-a]pyrazines | CNS modulation, Sleep regulation | Insomnia, Stress-related syndromes | mdpi.comresearchgate.net |
| PDE10A | Imidazo[1,5-a]pyrido[3,2-e]pyrazines | CNS modulation | Schizophrenia, Neuropsychiatric disorders | nih.govsmolecule.com |
Kinase Inhibition Profiles
The this compound nucleus has been successfully utilized to develop inhibitors for several key kinases involved in oncogenic and inflammatory signaling pathways.
Insulin-like Growth Factor-I Receptor (IGF-IR) Inhibitors
The insulin-like growth factor-I receptor (IGF-IR) is a transmembrane tyrosine kinase that, upon activation by its ligands IGF-I or IGF-II, triggers downstream signaling cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. aacrjournals.org These pathways are critical for promoting cellular proliferation and inhibiting apoptosis, and their overactivation is a key driver in various cancers. aacrjournals.org
A series of novel 8-amino-1,3-disubstituted-imidazo[1,5-a]pyrazines were designed and synthesized as IGF-IR inhibitors. nih.gov Further development led to quinolinyl-derived imidazo[1,5-a]pyrazines, with one notable compound being cis-3-(3-azetidin-1-ylmethylcyclobutyl)-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-ylamine (AQIP). nih.gov This compound demonstrated potent inhibition of ligand-stimulated IGF-IR autophosphorylation and downstream signaling. nih.gov Another significant inhibitor from this class is OSI-906, a cis-3-[8-amino-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanol, which emerged from a structure-based design effort. aacrjournals.org OSI-906 has shown potent, orally bioavailable, and dual inhibitory activity against both IGF-1R and the closely related insulin (B600854) receptor (IR). acs.org Additionally, 8-chlorothis compound (B1590546) has been identified as a potent IGF-IR inhibitor, showing dose-dependent inhibition of IGF-I induced receptor activation and mitogenesis in human colon cancer cells. biosynth.com
| Compound/Series | Key Features | Biological Activity |
| OSI-906 | 8-amino-1,3-disubstituted-imidazo[1,5-a]pyrazine with a 2-phenyl-quinolinyl group. aacrjournals.org | Potent dual inhibitor of IGF-1R and IR; inhibits ligand-stimulated autophosphorylation and downstream pathways. aacrjournals.orgacs.org |
| AQIP | Quinolinyl-derived this compound. nih.gov | Potent inhibitor of ligand-stimulated IGF-IR autophosphorylation and downstream pathways. nih.gov |
| 8-chlorothis compound | A chlorinated this compound derivative. biosynth.com | Potent IGF-IR inhibitor; inhibits IGF-I induced mitogenesis in human colon cancer cells. biosynth.com |
| 8-amino-1,3-disubstituted-imidazo[1,5-a]pyrazines | A general series of this compound derivatives. nih.gov | Designed and synthesized as IGF-IR inhibitors. nih.gov |
Mitogen-Activated Protein Kinase Kinase (MEK) Inhibitors
Mitogen-activated protein kinase kinase (MEK) is a key component of the Ras/Raf/MEK/ERK signaling pathway, which is frequently hyperactivated in human cancers. The this compound scaffold has been explored for the development of MEK inhibitors. clockss.org
Through structure-based design, novel 6,5 heterobicyclic MEK inhibitors were developed, leading to the discovery of the this compound G-479. merckmillipore.com This compound, an analogue of GDC-0623, demonstrated improved bioactivity. medkoo.com The design of G-479 involved incorporating a nitrogen at the 7-position of the imidazo[1,5-a]pyridine (B1214698) core to create the this compound scaffold, a modification aimed at enhancing metabolic stability. merckmillipore.com This, combined with a diol hydroxamate, resulted in a molecule with polarity distributed throughout, contributing to its improved properties over its predecessor. merckmillipore.com Research has also identified this compound-6-carboxamide-containing compounds as MEK inhibitors that exhibit a monodentate binding mode. morressier.com
| Compound/Series | Key Features | Biological Activity |
| G-479 | This compound with a diol hydroxamate. merckmillipore.com | Potent MEK inhibitor with improved bioactivity and metabolic stability. merckmillipore.commedkoo.com |
| This compound-6-carboxamides | A series of imidazo[1,5-a]pyrazines with a carboxamide group at the 6-position. morressier.com | Exhibit monodentate binding to MEK. morressier.com |
Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. osti.govresearchgate.net
A series of 8-amino-imidazo[1,5-a]pyrazines have been reported as potent, reversible BTK inhibitors with excellent kinase selectivity. osti.govresearchgate.net The selectivity of these compounds is achieved through specific hydrogen bonding interactions with Ser538 and Asp539 in the kinase hinge region, as well as hydrophobic interactions. osti.gov X-ray crystallography of lead compounds complexed with the BTK enzyme has confirmed these interactions. osti.gov Further structure-activity relationship (SAR) exploration of the 3-position of the this compound core led to the discovery of morpholine-containing derivatives with improved selectivity profiles. nih.gov Computational studies, including 3D-QSAR and pharmacophore modeling, have been employed to further understand the structural requirements for BTK inhibition by this compound derivatives and to guide the design of novel inhibitors. benthamdirect.comresearchgate.net
| Compound/Series | Key Features | Biological Activity |
| 8-Amino-imidazo[1,5-a]pyrazines | This compound scaffold with an amino group at the 8-position. osti.govresearchgate.net | Potent, reversible, and selective BTK inhibitors. osti.govresearchgate.net |
| 3-Morpholino-imidazo[1,5-a]pyrazines | 8-Amino-imidazo[1,5-a]pyrazine with a morpholine (B109124) group at the 3-position. nih.gov | Excellent BTK potencies and improved kinase and hERG selectivities. nih.gov |
Src-Family Kinase (e.g., c-Src, p56Lck) Inhibition
The Src-family of non-receptor tyrosine kinases, including c-Src and p56Lck, are involved in a multitude of cellular processes such as proliferation, differentiation, and survival. Their aberrant activation is linked to cancer and inflammatory diseases.
This compound derivatives have been investigated as inhibitors of Src-family kinases. ucsd.edu For instance, BMS-279700, an imidazo[1,5-a]pyrido[3,2-e]pyrazine derivative, was identified as a potent inhibitor of p56Lck with excellent in vivo anti-inflammatory activity. clockss.org The synthesis and c-Src inhibitory activity of other this compound derivatives have also been reported, with some showing potential for the treatment of acute ischemic stroke. acs.orgacs.org
| Compound/Series | Key Features | Biological Activity |
| BMS-279700 | Imidazo[1,5-a]pyrido[3,2-e]pyrazine derivative. clockss.org | Potent inhibitor of p56Lck with in vivo anti-inflammatory activity. clockss.org |
| This compound derivatives | General series of imidazo[1,5-a]pyrazines. acs.orgacs.org | Show c-Src inhibitory activity. acs.orgacs.org |
Mammalian Target of Rapamycin (mTORC1) Inhibitors
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and metabolism. mdpi.com
The discovery and optimization of a series of this compound inhibitors of mTOR have been described. nih.gov Through high-throughput screening and subsequent optimization for potency, selectivity, and metabolic stability, orally bioavailable compounds were identified that demonstrated in vivo target inhibition. nih.gov One such compound, OSI-027, which was optimized from an this compound lead, is a potent inhibitor of both mTORC1 and mTORC2 with high selectivity over PI3K isoforms. mdpi.com
| Compound/Series | Key Features | Biological Activity |
| OSI-027 | Optimized from an this compound lead. mdpi.com | Potent and selective dual inhibitor of mTORC1 and mTORC2. IC50 values of 22 nM for mTORC1 and 65 nM for mTORC2. mdpi.com |
| This compound series | General series of imidazo[1,5-a]pyrazines. nih.gov | Orally efficacious inhibitors of mTORC1 and mTORC2. nih.gov |
Activated Cdc42-Associated Kinase (ACK1) Inhibitors
Activated Cdc42-associated kinase (ACK1), also known as TNK2, is a non-receptor tyrosine kinase implicated in various cellular processes and linked to several human cancers. mdpi.com
A medicinal chemistry effort focused on a series of novel this compound derived inhibitors of ACK1. noaa.gov This work, which began with a virtual screening hit, led to the identification of potent, selective, and orally bioavailable ACK1 inhibitors through the exploration of structure-activity relationships and optimization of drug metabolism and pharmacokinetic properties. noaa.govuns.ac.id
| Compound/Series | Key Features | Biological Activity |
| This compound derived inhibitors | A series developed from a virtual screening hit. noaa.gov | Potent, selective, and orally bioavailable ACK1 inhibitors. noaa.govuns.ac.id |
Enzyme Inhibition Beyond Kinases
Factor Xa, a key enzyme in the coagulation cascade, is a prime target for the development of anticoagulant drugs. Substituted this compound compounds have been identified as having Factor Xa inhibitory activity. clockss.org This highlights the versatility of the this compound scaffold in targeting enzymes beyond the kinase family.
Phosphodiesterases (PDEs) are a family of enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP, which are important second messengers in various signaling pathways.
Imidazo[1,5-a]pyrido[3,2-e]pyrazines have been synthesized and characterized as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). nih.govacs.org A quantitative structure-activity relationship (QSAR) model was established to analyze the effects of different substitutions on the inhibitory activity. nih.govacs.org The crystal structure of PDE10A in complex with one of the inhibitors revealed novel interactions within the binding site. nih.govacs.org Certain compounds from this series were shown to reverse MK-801-induced hyperactivity in rats, suggesting potential for the treatment of schizophrenia. nih.govacs.org
One specific derivative, TC-E 5005, which is 2-Methoxy-6,7-dimethyl-9-propyl-imidazo[1,5-a]pyrido[3,2-e]pyrazine, was identified as a potent and selective PDE10A inhibitor with an IC50 value of 7.28 nM. bio-techne.com It showed selectivity over other PDE isoforms. bio-techne.com
Additionally, imidazo[1,5-a]pyrido[3,2-e]pyrazinones have been disclosed as inhibitors of PDE3 and PDE5. google.com.pg
| Compound Class | Target | Key Findings | Reference |
| Imidazo[1,5-a]pyrido[3,2-e]pyrazines | PDE10A | Potent and selective inhibitors; reversed MK-801 induced hyperactivity in rats. nih.govacs.org | nih.govacs.org |
| TC-E 5005 | PDE10A | Potent and selective inhibitor with an IC50 of 7.28 nM. bio-techne.com | bio-techne.com |
| Imidazo[1,5-a]pyrido[3,2-e]pyrazinones | PDE3, PDE5 | Disclosed as inhibitors. google.com.pg | google.com.pg |
Gamma-secretase is an enzyme complex involved in the cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ42 is a hallmark of Alzheimer's disease. Therefore, modulators of gamma-secretase activity are being investigated as potential therapeutic agents.
While the provided search results primarily focus on imidazo[1,2-a]pyridine (B132010) and imidazo[4,5-c]pyridine derivatives as gamma-secretase modulators, they establish a precedent for the broader imidazopyridine and related fused heterocyclic systems in targeting this enzyme. doi.org For instance, an imidazo[4,5-c]pyridine analog showed a 46% reduction in Aβ42 levels with an IC50 of 17 nM. doi.org This suggests that the this compound scaffold could also be a viable candidate for the development of gamma-secretase modulators.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histone proteins. nih.gov Dysregulation of HDAC activity is associated with various cancers, making them important therapeutic targets. nih.gov
Novel series of class-I selective HDAC inhibitors have been developed containing a (piperazin-1-yl)pyrazine moiety. nih.govmdpi.com These compounds, featuring anilinobenzamide or 2-aminobenzamide (B116534) as a zinc-binding group, were tested against class-I HDAC isoforms (HDAC1, 2, and 3) and showed promising activity in pancreatic cancer and leukemia cell lines. nih.govmdpi.com Although the core is a pyrazine (B50134) and not specifically an this compound, this research demonstrates the utility of the pyrazine ring in designing HDAC inhibitors. The development of isoform-selective HDAC inhibitors is a key focus to improve the risk-benefit profile compared to non-selective inhibitors. nih.gov
Receptor Ligand and Modulator Activity
The this compound scaffold has been identified as a versatile structure in medicinal chemistry, demonstrating a range of biological activities, including the ability to act as ligands and modulators for various receptors. researchgate.net
Corticotropin Releasing Hormone Receptor Ligands
A series of novel imidazo[1,5-a]pyrazines has been synthesized and assessed for their potential as corticotropin-releasing hormone (CRH) receptor ligands. nih.gov Research has focused on optimizing the dialkylamino side chain and exploring the structure-activity relationships (SAR) of aryl and small alkyl substituents on the this compound core. nih.govresearchgate.net These investigations aim to develop antagonists for the CRF1 receptor, which are of interest for treating psychiatric and neurological disorders such as anxiety, depression, and stress-related conditions. google.com
| Compound/Series | Key Findings | Reference |
| Imidazo[1,5-a]pyrazines | A novel series was synthesized and evaluated as CRH receptor ligands. nih.gov | nih.gov |
| Substituted Imidazo[1,5-a]pyrazines | SAR studies focused on the dialkylamino side chain and other substituents to optimize receptor binding. nih.govresearchgate.net | nih.govresearchgate.net |
| Imidazo[1,2-b]pyridazines | Investigated as CRF1 receptor antagonists for psychiatric and neurological diseases. google.com | google.com |
α-Adrenergic Receptor Antagonism
Certain imidazo[1,2-a]pyrazine derivatives have been shown to exhibit selective affinity for α-adrenergic receptors. ucl.ac.uk Specifically, a series of alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines were synthesized and evaluated for their binding affinity to α1 and α2 adrenergic receptors. nih.gov Compounds such as the 2-methyl, 3-methyl, and 5-methyl 8-(1-piperazinyl)imidazo[1,2-a]pyrazines showed a high affinity for the α2 receptor. nih.gov Modifications to the core structure were found to influence binding to both α1 and α2 receptors, indicating the potential for developing selective antagonists. nih.gov
| Compound | Receptor Affinity | Key Findings | Reference |
| 8-(1-piperazinyl)imidazo[1,2-a]pyrazine (4) | High α2 affinity | Potent hypoglycemic agent. nih.gov | nih.gov |
| 2-methyl-8-(1-piperazinyl)imidazo[1,2-a]pyrazine (16k) | High α2 affinity | Potent hypoglycemic agent. nih.gov | nih.gov |
| 3-methyl-8-(1-piperazinyl)imidazo[1,2-a]pyrazine (25m) | High α2 affinity | Potent hypoglycemic agent. nih.gov | nih.gov |
| 5-methyl-8-(1-piperazinyl)imidazo[1,2-a]pyrazine (16f) | High α2 affinity | Potent hypoglycemic agent. nih.gov | nih.gov |
Melanocortin-4 Receptor Modulation
This compound derivatives have been investigated as modulators of the melanocortin-4 receptor (MC4R), a key protein in the regulation of body weight. ucl.ac.ukgoogle.com The MC4R is a G protein-coupled receptor (GPCR) involved in the hypothalamic leptin-melanocortin pathway that controls hunger and satiety. nih.gov The ability of imidazo[1,5-a]pyrazines to modulate this receptor suggests their potential application in the context of metabolic disorders. ucl.ac.ukgoogle.com
Smoothened (Smo) Antagonism
The this compound scaffold has been utilized in the development of antagonists for the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. clockss.orgnih.gov Aberrant activation of this pathway is implicated in various cancers. nih.gov A notable example is the identification of MK-5710, a potent Smo antagonist with a tetrahydrothis compound-1,3(2H,5H)-dione structure. nih.gov Optimization of this series involved alkylation at the C-8 position to prevent epimerization, leading to potent and metabolically stable derivatives. nih.govyangresearchlab.org
| Compound | Structure Type | Key Findings | Reference |
| MK-5710 (47) | Tetrahydrothis compound-1,3(2H,5H)-dione | Potent homochiral Smo antagonist with good pharmacokinetic properties. nih.gov C-8 alkylation prevents epimerization. nih.govyangresearchlab.org | nih.govyangresearchlab.org |
| Bicyclic hydantoin (B18101) Smo antagonists | Tetrahydrothis compound-1,3(2H,5H)-dione | A novel series optimized to identify potent homochiral derivatives. nih.gov | nih.gov |
Antimalarial Activity, Including Liver Stage Inhibition
Imidazopyrazines have emerged as a promising class of antimalarial agents with activity against multiple life stages of the Plasmodium parasite. nih.gov An imidazopyridine compound was initially identified in a phenotypic screen against the blood stages of P. falciparum and was subsequently optimized for activity against the liver-stage schizonts of P. yoelii and the hypnozoites of P. cynomolgi. nih.govresearchgate.net This optimization led to imidazopyrazine derivatives, such as KAI407, with improved pharmacokinetic properties that demonstrated causal prophylactic activity in vivo. nih.gov The target for this class of compounds has been identified as Plasmodium PI4K, which is believed to be the source of its broad-spectrum antimalarial activity. nih.gov
| Compound/Series | Parasite Stage Targeted | Key Findings | Reference |
| Imidazopyrazines (e.g., KAI407) | Blood and liver stages (schizonts and hypnozoites) | Optimized compounds show improved pharmacokinetic properties and in vivo causal prophylactic activity. nih.gov | nih.gov |
| Imidazopyridine 1 | Blood stages | Initial hit from a phenotypic screen against P. falciparum. nih.gov | nih.gov |
| Imidazolopiperazines (e.g., KAF156) | Blood and liver stages, gametocytes | Active against drug-resistant parasites and shows transmission-blocking potential. researchgate.net | researchgate.net |
Inhibition of Viral Nucleoprotein Function
A derivative of imidazo[1,2-a]pyrazine, compound A4, has been identified as a potent inhibitor of the influenza virus nucleoprotein (NP). acs.orgnih.gov Through phenotypic screening, A4 was found to exhibit broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains. acs.orgnih.gov Its mechanism of action involves inducing the clustering of the viral NP and preventing its accumulation in the nucleus, which interferes with the replication and transcription of the virus. acs.orgnih.gov Direct binding of A4 to the viral NP has been confirmed through surface plasmon resonance assays and molecular docking simulations. acs.orgnih.gov
| Compound | Virus | Mechanism of Action | Key Findings | Reference |
| A4 | Influenza A and B viruses (including oseltamivir-resistant H1N1/pdm09) | Induces clustering of viral nucleoprotein (NP) and prevents its nuclear accumulation. acs.orgnih.gov | Potent, broad-spectrum anti-influenza activity. acs.orgnih.gov | acs.orgnih.govnih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Optimization
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to the this compound scaffold influence biological activity. By systematically altering substituents at various positions, researchers have elucidated key structural requirements for potency and selectivity against different biological targets.
For instance, in the development of reversible inhibitors for Bruton's tyrosine kinase (BTK), the 8-amino-imidazo[1,5-a]pyrazine core was identified as a critical pharmacophore. nih.gov SAR exploration revealed that the 8-amino group and the nitrogen atom at position 7 are essential, as they form hydrogen bonds with the hinge region of the kinase. nih.gov Further studies on the amide moiety linked to this core showed that 2-pyridyl amides conferred greater potency compared to other heteroaromatic amides like pyrimidine, pyrazine, and thiazole. nih.gov
In the pursuit of Bromodomain-containing protein 9 (BRD9) inhibitors, a series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives were synthesized. nih.gov SAR analysis in this series led to the discovery of compounds with potent BRD9 inhibition, achieving IC₅₀ values in the low nanomolar range. For example, compound 27 and compound 29 (from the study) showed robust BRD9 inhibition with IC₅₀ values of 35 nM and 103 nM, respectively. nih.gov Molecular docking studies helped to rationalize these findings, explaining the observed SAR. nih.gov
Additionally, research into inhibitors for the c-Src kinase involved the synthesis and evaluation of various C-5 substituted this compound derivatives, highlighting the importance of this position for modulating activity. nih.gov
Advanced Applications of Imidazo 1,5 a Pyrazine in Diverse Research Fields
Imidazo[1,5-a]pyrazine as Building Blocks in Complex Organic Synthesis
The this compound core serves as a fundamental building block in the creation of more intricate organic molecules. smolecule.com Its derivatives are synthesized through various methods, including efficient multi-component reactions (MCRs) which are known for being atom-economical. smolecule.comsmolecule.com A common synthetic strategy involves the reaction of an aryl aldehyde with 2-aminopyrazine (B29847), followed by cycloaddition with tert-butyl isocyanide to form the core structure. smolecule.comsmolecule.com This scaffold's versatility allows for further modifications and functionalization.
Novel synthetic approaches continue to be developed. For instance, a two-step process involving a sequential three-component reaction of propargyl amine or aminoester, 1,2-diaza-1,3-dienes, and isothiocyanates yields functionalized 2-thiohydantoins. These intermediates then undergo a base-promoted intramolecular cyclization to form imidazo[1,5-a]pyrazines with exocyclic double bonds. researchgate.net Another innovative method is the iodine-catalyzed one-pot, three-component condensation of an aryl aldehyde and 2-aminopyrazine with tert-butyl isocyanide, which produces this compound derivatives in good yields. rsc.org These synthetic strategies highlight the adaptability of the this compound system for generating diverse and complex molecular architectures.
Applications in Materials Science
The unique chemical and photophysical properties of this compound derivatives have led to their exploration in the field of materials science for the development of advanced functional materials.
Development of New Functional Materials
Derivatives of this compound are utilized in the creation of new materials, such as polymers and dyes, owing to their distinct structural characteristics. smolecule.comsmolecule.com The synthesis of fluorescent derivatives from this scaffold has demonstrated their potential in materials science. Quantum chemical studies have explored the optical and electronic properties of π-conjugated molecular materials based on imidazo[1,2-a]pyrazines, suggesting their suitability for applications in organic solar cells. functmaterials.org.ua The introduction of different electron-donor side groups to the molecular backbone allows for the tuning of their electronic structure. functmaterials.org.ua
Integration into Optoelectronic Devices
The luminescent properties of imidazo[1,5-a]pyridine (B1214698) derivatives make them promising candidates for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The combination of the imidazo[1,5-a]pyridine skeleton with other heterocyclic systems, like 1,3,4-oxadiazole (B1194373), which is known for its electron-deficient nature, can lead to materials with applications as electron-transporting and hole-blocking layers in OLEDs. researchgate.net The intense blue photoluminescence of some derivatives makes them particularly attractive for the development of blue OLEDs. mdpi.com
Sensor Technologies
The inherent photophysical properties of the this compound scaffold, which can be modulated by the introduction of various functional groups, make it a suitable platform for the development of chemical sensors. nih.gov For example, organic materials containing a 1,3,4-oxadiazole ring fused with an imidazo[1,5-a]pyridine have shown potential in the creation of reliable sensors for environmental monitoring. researchgate.net
Chemical Biology Applications
In the realm of chemical biology, the unique fluorescent characteristics of this compound derivatives are being harnessed to create tools for studying biological systems.
Development of Fluorescent Probes for Biological Systems
This compound derivatives are being investigated for their use as biological imaging probes due to their ability to bind to specific biomolecules. smolecule.comsmolecule.com Their remarkable photophysical properties, including large Stokes shifts, make them suitable candidates for fluorescent probes. nih.gov For instance, a near-infrared (NIR) fluorescent probe based on an imidazo[1,5-a]pyridine benzopyrylium structure has been developed for monitoring sulfur dioxide (SO2) in living cells and mice. nih.govmdpi.com This probe operates on a fluorescence resonance energy transfer (FRET) mechanism and exhibits an ultra-large Stokes shift, which is advantageous for in vivo imaging. nih.govmdpi.com
| Compound/Derivative Class | Application Area | Specific Use/Finding | Key Properties |
| This compound core | Complex Organic Synthesis | Serves as a versatile building block for more complex molecules. smolecule.com | Amenable to multi-component reactions and further functionalization. smolecule.comsmolecule.com |
| 2-thiohydantoin-fused tetrahydropyrazines | Complex Organic Synthesis | Intermediate in a two-step synthesis of novel imidazo[1,5-a]pyrazines. researchgate.net | Formed via a three-component reaction and undergoes base-promoted cyclization. researchgate.net |
| π-conjugated imidazo[1,2-a]pyrazines | Materials Science | Investigated for use in organic solar cells. functmaterials.org.ua | Tunable electronic structure and energy levels (HOMO/LUMO). functmaterials.org.ua |
| Imidazo[1,5-a]pyridine-1,3,4-oxadiazole derivatives | Optoelectronic Devices & Sensors | Potential as electron-transporting layers in OLEDs and in sensors. researchgate.net | Electron-deficient nature, suitable for optoelectronic applications. researchgate.net |
| Imidazo[1,5-a]pyridine benzopyrylium derivative | Chemical Biology | NIR fluorescent probe for monitoring SO2 in biological systems. nih.govmdpi.com | Operates on FRET mechanism, exhibits an ultra-large Stokes shift for in vivo imaging. nih.govmdpi.com |
Utilization as Biological Imaging Probes
The unique photophysical properties of the this compound scaffold have made it a valuable platform for the development of fluorescent probes for biological imaging. smolecule.com These compounds can be designed to interact with specific biological targets, allowing for the visualization of cellular processes and the detection of important biomolecules. smolecule.com Their compact, stable, and emissive nature makes them suitable candidates for various bioimaging applications. mdpi.comnih.gov
Derivatives of the closely related imidazo[1,5-a]pyridine core have been extensively studied, providing insights into the potential of the this compound system. These fluorophores often exhibit desirable characteristics such as a large Stokes shift (the difference between the maximum absorption and emission wavelengths), which is beneficial for reducing background noise and improving the signal-to-noise ratio in imaging experiments. mdpi.com Researchers have successfully synthesized imidazo[1,5-a]pyridine-based probes for imaging lipid bilayers, taking advantage of their solvatochromic behavior (color change in response to solvent polarity) to study cell membrane dynamics, hydration, and fluidity. mdpi.comnih.gov
One notable application involved the development of a near-infrared (NIR) fluorescent probe, IPB-RL-1, based on an imidazo[1,5-a]pyridine benzopyrylium structure. mdpi.comnih.gov This probe was designed to detect sulfur dioxide (SO₂), a significant gas transmitter involved in various physiological and pathological processes. The probe demonstrated an exceptionally large Stokes shift and was successfully used for imaging SO₂ in the mitochondria of living cells, as well as in zebrafish and mice, highlighting the potential of this heterocyclic system for in vivo imaging. mdpi.comnih.gov The ability to use these compounds as building blocks for more complex probes underscores their versatility in biological imaging research. smolecule.com
| Probe Type | Scaffold | Application | Research Finding |
| Membrane Probe | Imidazo[1,5-a]pyridine | Lipid Bilayer Imaging | Successful intercalation into liposome (B1194612) models, demonstrating potential for studying membrane dynamics. mdpi.comnih.gov |
| NIR Fluorescent Probe | Imidazo[1,5-a]pyridine Benzopyrylium | SO₂ Detection | Enabled imaging of sulfur dioxide in living cells (SKOV-3), zebrafish, and mice with an ultra-large Stokes shift. mdpi.comnih.gov |
| General Biological Probe | This compound | Target Interaction Studies | Derivatives are employed in biological imaging due to their ability to bind to specific biomolecules. smolecule.comsmolecule.com |
Role in Agrochemical Research
The this compound scaffold and its isomers are recognized as important structures in the field of agrochemical research. rsc.org While specific applications for this compound are an emerging area of study, the broader class of N-heterocycles, particularly fused imidazole (B134444) derivatives, has well-established utility in agriculture. rsc.orgresearchgate.net Isomeric structures like imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines have been investigated for their potent fungicidal and herbicidal activities. rsc.orgresearchgate.netgoogle.comgoogle.com
Research into related compounds has shown significant fungicidal effects, particularly for agricultural applications. google.com For instance, certain imidazo[1,2-a]pyridine (B132010) compounds have been patented for use in fungicidal compositions to control fungal infestations on crops. google.comgoogle.com Similarly, studies on imidazo[1,2-b]pyridazine (B131497) derivatives revealed that many compounds in this class exhibit excellent, broad-spectrum antifungal activities against various phytopathogenic fungi, in some cases proving more potent than commercial fungicides. researchgate.net The structural activity relationship (SAR) studies in these related series indicate that the biological activity can be significantly influenced by the substituents on the heterocyclic rings. researchgate.net
These findings strongly suggest the potential of the this compound core as a valuable scaffold for developing new agrochemicals. The ability to systematically modify the structure through chemical synthesis allows for the fine-tuning of its biological activity against specific plant pathogens or weeds. rsc.org The investigation into this compound derivatives for these applications represents a promising frontier in the search for novel and effective crop protection agents.
| Compound Class | Application | Key Finding |
| Imidazo[1,2-a]pyridine | Fungicide, Herbicide | Serves as a significant structural component in a large number of agrochemicals. rsc.orgresearchgate.net |
| Imidazo[1,2-a]pyridine | Antifungal | Patented for use in fungicidal compositions for agricultural applications. google.comgoogle.com |
| Imidazo[1,2-b]pyridazine | Antifungal | Derivatives showed potent activity against nine phytopathogenic fungi. researchgate.net |
| Imidazo[1,2-a]pyrazine (B1224502) | Agrochemical Scaffold | The scaffold is a target for functionalization in agrochemical research. rsc.org |
Industrial Chemical Applications
The this compound framework is not only of interest in life sciences but also possesses properties that make it suitable for various industrial chemical applications, particularly in material science. smolecule.comsmolecule.com The unique chemical and photophysical properties of these heterocyclic compounds allow for their use in the development of novel materials such as specialized polymers and dyes. smolecule.com
One of the key industrial applications for related scaffolds like imidazo[1,5-a]pyridines is in the field of optoelectronics. rsc.org Their luminescence and stability make them excellent candidates for use as emitters in various devices. rsc.org For example, derivatives functionalized with long alkyl chains have been synthesized and characterized as blue emissive dyes, which show good fluorescence quantum yields in thin polymeric films. mdpi.com This suggests the potential for this compound derivatives in creating materials for lighting, displays, and sensors.
Furthermore, the synthesis of this compound derivatives can be adapted for industrial-scale production. smolecule.com Methods involving the use of continuous flow reactors have been noted for enhancing the scalability and efficiency of producing these compounds, which is a critical consideration for commercial and industrial usage. smolecule.com The classification of these chemicals as being for professional manufacturing and industrial use underscores their role as building blocks in larger chemical processes. calpaclab.com Their versatility and the potential for large-scale synthesis position imidazo[1,5-a]pyrazines as valuable components in the creation of advanced materials. cymitquimica.com
| Application Area | Compound Class | Specific Use | Significance |
| Material Science | This compound | Development of new polymers and dyes | The unique chemical properties of the scaffold are utilized. smolecule.com |
| Optoelectronics | Imidazo[1,5-a]pyridine | Emitters for devices, blue emissive dyes | Compounds exhibit luminescence and good fluorescence quantum yields. rsc.orgmdpi.com |
| Industrial Synthesis | This compound | Chemical building block | Synthesis methods are scalable for industrial production using continuous flow reactors. smolecule.com |
Future Perspectives and Emerging Research Directions for Imidazo 1,5 a Pyrazine
Elucidation of Unexplored Biological Pathways and Targets
While imidazo[1,5-a]pyrazine derivatives have been extensively studied as inhibitors of specific enzymes like kinases, the full spectrum of their biological interactions remains an active area of investigation. Future research is poised to move beyond well-established targets to uncover novel pathways and proteins that can be modulated by this scaffold.
Initial discoveries have linked imidazo[1,5-a]pyrazines to several key signaling molecules. For instance, derivatives have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a crucial component of the B-cell receptor signaling pathway. nih.govbenthamdirect.com Others have been developed as inhibitors for the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR), both critical in cancer progression. acs.orgnih.gov Additionally, this scaffold has shown inhibitory activity against phosphodiesterase 10A (PDE10A), which is involved in psychiatric and neurodegenerative disorders. researchgate.net
Emerging research is beginning to explore other potential targets. For example, some derivatives have been investigated for their ability to inhibit c-Src kinase, which could be a therapeutic strategy for acute ischemic stroke. nih.gov The discovery of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as inhibitors of BRD9, a subunit of the SWI/SNF chromatin remodeling complex, opens up new avenues in epigenetic therapy for cancer. researchgate.net The biological roles of BRD9 are not fully understood, making the development of selective inhibitors crucial for further exploration. researchgate.net Future studies will likely focus on high-throughput screening and chemoproteomics to identify new binding partners and elucidate the mechanisms of action in less-explored areas, such as inflammation, viral diseases, and metabolic disorders. smolecule.comevitachem.com
Development of Novel Therapeutic Agents with Enhanced Specificity and Reduced Side Effects
A primary goal in modern drug discovery is the creation of therapeutic agents that act precisely on their intended target, thereby minimizing off-target effects and improving patient outcomes. For the this compound class, significant efforts are underway to enhance the specificity of these compounds.
Medicinal chemistry campaigns are focused on optimizing the structure-activity relationship (SAR) to achieve greater selectivity. For example, in the development of reversible BTK inhibitors for rheumatoid arthritis, researchers designed 8-amino-imidazo[1,5-a]pyrazines that achieve high selectivity through specific hydrogen bonds and hydrophobic interactions within the BTK active site, avoiding interactions with other kinases like the SRC family. nih.gov Similarly, the development of BRD9 inhibitors from an imidazo[1,5-a]pyrazin-8(7H)-one scaffold involved structural modifications to improve potency and selectivity over other bromodomains like BRD4. researchgate.net
The development of dual IGF-1R/IR inhibitors also highlights this trend, where the this compound core was modified to create compounds with a desired dual-activity profile while maintaining selectivity against other kinases. acs.org Another research avenue focuses on noncovalent inhibitors, which can offer an improved safety profile compared to covalent inhibitors and may be effective against drug-resistant mutations. nih.gov The discovery of imidazo[1,2-a]pyrazine (B1224502) derivatives as inhibitors of the influenza virus nucleoprotein (NP) represents a novel antiviral strategy, with compound A4 showing potent and broad-spectrum activity. nih.gov Future work will continue to refine these scaffolds to produce drug candidates with superior efficacy and safety profiles for a range of diseases, including cancer, autoimmune disorders, and infectious diseases. benthamdirect.comnih.gov
Table 1: Inhibitory Activity of Selected this compound Derivatives
| Compound Class | Target | Lead Compound/Derivative | IC₅₀ | Disease Area |
|---|---|---|---|---|
| 8-Amino-imidazo[1,5-a]pyrazine | BTK | Compound 1 | 1 nM | Rheumatoid Arthritis nih.gov |
| Imidazo[1,5-a]pyrazin-8(7H)-one | BRD9 | Compound 27 | 35 nM | Cancer researchgate.net |
| Imidazo[1,5-a]pyrazin-8(7H)-one | BRD9 | Compound 29 | 103 nM | Cancer researchgate.net |
| Imidazo[1,5-a]pyrido[3,2-e]pyrazine | PDE10A | Compound 114 | 7.16 nM | Schizophrenia researchgate.net |
| Imidazo[1,5-a]pyrido[3,2-e]pyrazine | PDE10A | Compound 115 | 7.28 nM | Schizophrenia researchgate.net |
Innovations in Sustainable Synthesis and Process Development
The chemical industry is increasingly focused on developing "green" and sustainable synthetic methods that are efficient, atom-economical, and environmentally benign. Research into the synthesis of imidazo[1,5-a]pyrazines and related heterocycles reflects this trend, with a move away from harsh reaction conditions and toward more sustainable alternatives.
Innovations include the development of one-pot, multicomponent reactions (MCRs) that allow for the assembly of complex molecules from simple starting materials in a single step, reducing waste and saving time. rsc.orgsemanticscholar.org For instance, an efficient iodine-catalyzed, three-component reaction has been developed for the synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine (B132010) derivatives. rsc.org This method is noted for its low cost, easy availability of the catalyst, and benign nature. rsc.org
Another sustainable approach involves the use of novel catalysts and green solvents. Iron-catalyzed C-H amination has been reported for the construction of various imidazole-fused ring systems, including imidazo[1,5-a]pyrazines, using anisole (B1667542) as a green solvent with water as the only byproduct. organic-chemistry.org Similarly, the Groebke–Blackburn–Bienaymé multicomponent reaction has been successfully performed using eucalyptol, a green solvent, to synthesize libraries of imidazo[1,2-a]pyridines and pyrazines. researchgate.net The use of deep eutectic solvents has also been explored as a highly efficient medium for these types of syntheses. sciencepublishinggroup.com Future advancements will likely focus on flow chemistry, biocatalysis, and the use of renewable starting materials to further improve the sustainability and scalability of this compound synthesis. smolecule.com
Advanced Computational Methodologies for Predictive Modeling and Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design of new molecules with desired properties. For the this compound scaffold, a variety of advanced computational methods are being employed to guide the design of new therapeutic agents.
Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are used to understand and predict how structural modifications will affect biological activity. researchgate.netresearchgate.net Studies on this compound derivatives as IGF-1R and BTK inhibitors have successfully used 3D-QSAR to build predictive models. benthamdirect.comnih.gov These models help identify key structural features—such as steric properties and charge distribution—that contribute positively to inhibitory activity. researchgate.net
Molecular docking and molecular dynamics (MD) simulations provide detailed insights into how these compounds bind to their target proteins at an atomic level. researchgate.netresearchgate.net For example, docking studies have been used to explain the structure-activity relationships of BRD9 inhibitors and to identify crucial interactions with amino acid residues like asparagine and tyrosine. researchgate.net MD simulations have been used to validate docking poses and assess the stability of the ligand-receptor complex, as demonstrated in the study of IGF-1R inhibitors. researchgate.net Virtual screening of large chemical databases using pharmacophore models is another powerful approach to identify novel hit compounds, as shown in the discovery of new BTK inhibitors. benthamdirect.comresearchgate.net These computational strategies represent an effective first step to guide the synthesis and experimental testing of new lead compounds, accelerating the drug discovery process. researchgate.net
Table 2: Computational Methods in this compound Research
| Computational Method | Application | Target Protein | Key Findings |
|---|---|---|---|
| 3D-QSAR | Predict inhibitory potency | IGF-1R | Potency correlates with molar volume and specific atomic charges. nih.govresearchgate.net |
| 3D-QSAR | Develop predictive model | BTK | Generated model with high predictive values (Q² = 0.8683, R² = 0.983). benthamdirect.comresearchgate.net |
| Molecular Docking | Predict binding modes | BRD9 | Explained structure-activity relationships of inhibitors. researchgate.net |
| Molecular Dynamics | Validate binding stability | IGF-1R | Confirmed stable binding of a potent inhibitor in the ATP-binding pocket. researchgate.net |
| Virtual Screening | Identify new hits | BTK | Screened ZINC database using a pharmacophore model to find novel inhibitors. benthamdirect.comresearchgate.net |
Exploration of Novel Material Applications and Supramolecular Assemblies
Beyond their therapeutic potential, imidazo-fused heterocyclic systems like this compound are being explored for their unique photophysical and electronic properties, opening doors to novel applications in materials science. The fused aromatic structure gives rise to properties that are attractive for the development of functional materials.
Derivatives of the closely related imidazo[1,5-a]pyridine (B1214698) scaffold, which share many structural and electronic features, have been investigated as luminescent materials. rsc.org Their tunable electronic properties, stability, and ability to exhibit large Stokes shifts make them suitable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and as fluorescent probes for bioimaging. rsc.orgmdpi.com The compact and rigid structure is ideal for creating emissive compounds that can intercalate into biological structures like cell membranes, allowing for the study of membrane dynamics and fluidity. mdpi.com
The ability of the nitrogen atoms in the heterocyclic core to coordinate with metal ions also allows for the construction of complex supramolecular assemblies and organometallic complexes. navus.io These materials could have applications in catalysis, gas storage, or as responsive materials. Future research in this area will likely focus on synthesizing new this compound derivatives with tailored optical and electronic properties for use in advanced technologies, including optoelectronics and as sophisticated biological probes. smolecule.comevitachem.com
Q & A
Q. What are the primary synthetic strategies for constructing the imidazo[1,5-a]pyrazine scaffold?
Two main approaches dominate:
- Ring closure onto pyrazine intermediates : Functionalized pyrazines undergo cyclization to form the imidazole ring.
- Annulation of preformed imidazoles : Pyrazine rings are built onto existing imidazole frameworks. These methods often require multistep sequences, limiting structural diversity. Recent efforts focus on streamlining synthesis for medicinal chemistry applications .
Q. How can researchers characterize this compound derivatives spectroscopically?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., trifluoroacetate salts show distinct carbonyl signals at ~170 ppm) .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns (e.g., adducts with trifluoroacetic acid yield [M+H]+ at m/z 237.18) .
- IR spectroscopy : Identify functional groups like C=O (1700–1750 cm⁻¹) in acylated derivatives .
Q. What common reactivity patterns are observed with this compound under electrophilic conditions?
Acylating agents (e.g., acetyl chloride) undergo Reissert-like addition at the N-7/C-8 bond rather than substitution. Products include stable adducts with spectral signatures of carbonyl groups and methyl resonances in NMR . Hydrolysis of these adducts can yield imidazole carboxaldehydes, enabling further functionalization .
Advanced Research Questions
Q. How can synthetic routes to this compound be optimized for medicinal chemistry?
- Diversity-oriented synthesis : Use mesoionic precursors (e.g., 1,3-oxazolium-5-olates) in one-pot transformations to generate substituted derivatives .
- Catalytic methods : Iodine-catalyzed multicomponent reactions (e.g., tert-butyl isocyanide, aryl aldehydes, aminopyrazines) improve yields (~70–90%) under mild conditions .
- Post-synthetic modifications : Thiourea displacement of 8-chloro derivatives introduces sulfur-containing groups .
Q. What structural features govern the biological activity of this compound derivatives?
- IGF-1R inhibition : Substituents at C-3 enhance time-dependent binding kinetics (e.g., aryl groups improve IC₅₀ values by 10-fold) .
- Antimalarial activity : PfCDPK4 inhibition correlates with electron-withdrawing groups (e.g., nitro) at C-3, as shown in enzymatic assays (IC₅₀ = 0.2–5 μM) .
- Isoform selectivity : Fused ring topology (e.g., 6,5 vs. 5,6 systems) critically affects NaV1.7 channel blockade potency .
Q. How do reaction mechanisms explain unexpected products in this compound chemistry?
- Acylation vs. addition : Acid chlorides favor addition due to steric hindrance at substitution sites, supported by isotopic labeling and kinetic studies .
- Hydrolytic cleavage : Water attacks the C-8 position in acylated derivatives, leading to imidazole carboxaldehyde formation via a proposed tetrahedral intermediate .
Q. What challenges arise in synthesizing this compound-based drug candidates?
- Low yields : Acid-sensitive intermediates (e.g., tert-butyl isocyanide) decompose under harsh conditions, necessitating room-temperature protocols .
- Purification hurdles : Adducts and byproducts require chromatographic separation, complicating scale-up .
- Regioselectivity : Competing reaction pathways (e.g., substitution vs. addition) demand precise control of stoichiometry and catalysts .
Methodological Case Studies
Q. How are enzymatic assays designed to evaluate this compound inhibitors?
- PfCDPK4 assay : Recombinant kinase is incubated with ATP, substrate (e.g., histone H3), and inhibitors. IC₅₀ values are derived from fluorescence polarization (average of ≥3 trials) .
- IGF-1R off-rate studies : Surface plasmon resonance (SPR) measures slow dissociation kinetics (t₁/₂ > 60 min) for derivatives with bulky C-3 substituents .
Q. What strategies resolve contradictions in structure-activity relationships (SAR)?
- Comparative docking : Align inactive (e.g., compound 12) and active (e.g., compound 13) analogues in NaV1.7 homology models to identify steric clashes .
- Metabolic profiling : Assess stability of 3-nitro derivatives in liver microsomes to distinguish intrinsic activity from pharmacokinetic effects .
Q. How can computational tools guide this compound design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
